molecular formula C5H7Cl2N3 B591654 (3-Chloropyrazin-2-yl)methanamine hydrochloride CAS No. 939412-86-9

(3-Chloropyrazin-2-yl)methanamine hydrochloride

Cat. No.: B591654
CAS No.: 939412-86-9
M. Wt: 180.032
InChI Key: YYVVOYJKQZWKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H7Cl2N3 and its molecular weight is 180.032. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloropyrazin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVVOYJKQZWKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655074
Record name 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939412-86-9
Record name 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloropyrazin-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a crucial chemical intermediate primarily utilized in the synthesis of the targeted anti-cancer drug, Acalabrutinib. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of Acalabrutinib for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₅H₇Cl₂N₃.[1] It is also known by other names such as 2-(Aminomethyl)-3-chloropyrazine hydrochloride.[2] The hydrochloride salt form enhances its stability and handling properties. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 939412-86-9[1]
Molecular Formula C₅H₇Cl₂N₃[1]
Molecular Weight 180.04 g/mol [1]
Appearance White to off-white or gray solid[2]
Purity Typically ≥97%
Storage Temperature Refrigerator

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol: Synthesis from 3-chloropyrazine-2-carbonitrile

This protocol is based on a general procedure found in the literature.[3]

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Raney Nickel (or other suitable nickel catalyst)

  • Acetic acid

  • Hydrogen gas

  • Toluene

  • 1N Hydrochloric acid

  • Tetrahydrofuran (THF)

Procedure:

  • In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid.

  • Add Raney Nickel catalyst to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon).

  • Stir the reaction at room temperature for approximately 36 hours.

  • Upon completion of the reaction (monitored by a suitable analytical method like TLC or LC-MS), filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add toluene and concentrate again to remove residual acetic acid. Repeat this step as necessary.

  • Add 1N Hydrochloric acid to the residue, followed by toluene, and concentrate under reduced pressure. This step facilitates the formation of the hydrochloride salt.

  • Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble impurities.

  • Concentrate the filtrate to dryness to yield this compound.

Note: The product may be a black solid and can be further purified if necessary.[3]

Role in the Synthesis of Acalabrutinib

This compound is a key starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[4] The synthesis involves a series of reactions that build the complex heterocyclic core of Acalabrutinib.

The general synthetic workflow from this compound to Acalabrutinib is depicted in the following diagram.

G A (3-Chloropyrazin-2-yl)methanamine hydrochloride B Condensation with protected L-proline A->B HATU, Et3N C Intramolecular cyclization B->C POCl3 D Formation of imidazo[1,5-a]pyrazine core C->D E Suzuki Coupling D->E Boronic acid derivative, Pd catalyst F Deprotection E->F HBr/AcOH G Amide coupling with 2-butynoic acid F->G HATU, Et3N H Acalabrutinib G->H

Caption: Synthetic workflow from the starting material to Acalabrutinib.

Mechanism of Action of Acalabrutinib: Targeting the BTK Signaling Pathway

Acalabrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled cancer cell growth.

The binding of an antigen to the B-cell receptor initiates a signaling cascade. Downstream of the BCR, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2).[5] This leads to the activation of several downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately promote cell survival and proliferation.

Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6] By blocking the activity of BTK, Acalabrutinib effectively shuts down this pro-survival signaling cascade in malignant B-cells, leading to apoptosis (programmed cell death).

The following diagram illustrates the BTK signaling pathway and the point of inhibition by Acalabrutinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB Pathway PLCG2->NFkB MAPK MAPK Pathway PLCG2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: BTK signaling pathway and inhibition by Acalabrutinib.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Power of Precision: A Technical Guide to Volasertib (BI 6727), a Potent PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental considerations for the potent Polo-like kinase 1 (PLK1) inhibitor, Volasertib (also known as BI 6727). While the initial inquiry referenced CAS number 939412-86-9, the comprehensive biological data requested aligns with the well-documented profile of Volasertib (CAS 755038-65-4), the subject of this guide.

Core Chemical Properties of Volasertib

Volasertib is a dihydropteridinone derivative that has been investigated as a potential anti-cancer agent.[1][2] Its key chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 755038-65-4[2]
Molecular Formula C₃₄H₅₀N₈O₃[3][4]
Molecular Weight 618.81 g/mol [5]
IUPAC Name N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide[2]
Synonyms BI 6727[2][3]
Appearance Solid[3]
Solubility Insoluble in water. Soluble in DMSO (≥10.31 mg/mL), and Ethanol (≥56.1 mg/mL).[3]
Storage Store at -20°C.[3]

Mechanism of Action: A Targeted Disruption of Cell Division

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis.[2][6] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2]

The primary mechanism of action of Volasertib involves its competitive binding to the ATP-binding pocket of the PLK1 protein.[2][6] This inhibition of PLK1's kinase activity disrupts the formation of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during cell division.[6] Consequently, cancer cells treated with Volasertib are unable to progress through mitosis and undergo a G2/M phase cell cycle arrest.[2][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Interestingly, Volasertib exhibits a degree of selectivity for cancer cells. While it inhibits PLK1 in both cancerous and normal dividing cells, the downstream consequences differ. In cancer cells, PLK1 inhibition leads to an irreversible G2/M arrest and subsequent apoptosis.[2] In contrast, normal cells tend to undergo a temporary and reversible G1 and G2 arrest without initiating programmed cell death.[2] This differential effect may contribute to a more favorable therapeutic window.

Volasertib also demonstrates inhibitory activity against other members of the Polo-like kinase family, albeit at higher concentrations. It inhibits PLK2 and PLK3 with IC50 values of 5 nM and 56 nM, respectively, compared to its potent inhibition of PLK1 with an IC50 of 0.87 nM.[1]

Quantitative Biological Activity of Volasertib

The inhibitory potency of Volasertib has been quantified in various in vitro assays across a range of cancer cell lines.

ParameterValueCell Line/Assay ConditionReference
IC50 (PLK1) 0.87 nMCell-free enzyme assay[1][5]
IC50 (PLK2) 5 nMCell-free enzyme assay[1][5]
IC50 (PLK3) 56 nMCell-free enzyme assay[1][5]
EC50 11 nMBRO (melanoma)[3][5]
EC50 15 nMGRANTA-519 (hematologic)[3][5]
EC50 21 nMNCI-H460 (lung)[3][5]
EC50 23 nMHCT116 (colorectal)[3][5]
EC50 32 nMHL-60 (hematologic)[5]
EC50 36 nMTHP-1 (hematologic)[5]
EC50 37 nMRaji (hematologic)[5]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the cellular effects of Volasertib, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its evaluation.

Volasertib_Signaling_Pathway Volasertib Volasertib (BI 6727) PLK1 Polo-like Kinase 1 (PLK1) Volasertib->PLK1 inhibits Mitotic_Spindle Mitotic Spindle Formation PLK1->Mitotic_Spindle promotes G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with Volasertib (various concentrations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8, MTS) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis_Assay Xenograft Establish Xenograft Tumor Model Animal_Treatment Administer Volasertib Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67, Caspase-3) Tumor_Measurement->IHC

References

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine HCl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of (3-Chloropyrazin-2-yl)methanamine hydrochloride (HCl). This compound is a key building block in the synthesis of various pharmaceutical agents, most notably as a crucial intermediate in the manufacture of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Core Physical and Chemical Properties

(3-Chloropyrazin-2-yl)methanamine HCl is a stable solid under recommended storage conditions.[1][2] While often described as an off-white to yellow or sometimes black solid, its appearance can vary depending on purity.[2][3]

Table 1: Physical and Chemical Data for (3-Chloropyrazin-2-yl)methanamine HCl

PropertyValueSource(s)
CAS Number 939412-86-9[4]
Molecular Formula C₅H₇Cl₂N₃[4]
Molecular Weight 180.03 g/mol [4]
Appearance Off-white to yellow or black solid[2][3]
Melting Point Data not available[5]
Boiling Point Data not available[3]
Solubility Soluble in water.[6] Data in other solvents is not readily available.[6]
Storage Temperature 2-8°C, under inert gas (nitrogen or Argon)[1][3]

Synthesis and Purification

A common synthetic route to (3-Chloropyrazin-2-yl)methanamine HCl involves the reduction of 3-chloropyrazine-2-carbonitrile.[3]

Experimental Protocol: Synthesis

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Raney Nickel (Nickel Ruanne)

  • Acetic Acid

  • Hydrogen gas

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.

  • Add Raney Nickel to the solution.

  • Stir the reaction mixture under a hydrogen balloon atmosphere at room temperature for 1.5 days.

  • Upon completion, filter the reaction mixture and collect the filtrate.

  • Dry the filtrate. The resulting residue is then treated by rotary evaporation with toluene, followed by 1N HCl, and then toluene again.

  • Dissolve the resulting residue in tetrahydrofuran and filter to remove any insoluble material.

  • The filtrate is then evaporated to dryness under reduced pressure to yield this compound.[3]

Experimental Protocol: Purification

The crude product from the synthesis is purified by a series of solvent treatments and filtration steps as described in the synthesis protocol.[3] Specifically, the workup involving washes with toluene and 1N HCl, followed by dissolution in THF and filtration, serves to remove impurities.[3] For highly pure material, further purification by recrystallization or chromatography may be necessary, though specific protocols for this compound are not widely published.

Spectroscopic Data

Applications in Drug Development

(3-Chloropyrazin-2-yl)methanamine HCl is a critical starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation BTK inhibitor used in the treatment of certain B-cell malignancies.

Experimental Workflow: Role in Acalabrutinib Synthesis

The synthesis of Acalabrutinib involves the coupling of (3-Chloropyrazin-2-yl)methanamine HCl with other key intermediates. The following diagram illustrates a simplified workflow highlighting the central role of this pyrazine derivative.

G cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_end Final Product start1 (3-Chloropyrazin-2-yl)methanamine HCl step1 Coupling Reaction start1->step1 start2 Key Intermediate A start2->step1 step2 Further Functionalization step1->step2 end_product Acalabrutinib step2->end_product

Caption: Simplified workflow for Acalabrutinib synthesis.

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by (3-Chloropyrazin-2-yl)methanamine HCl are not documented, its pyrazine core is a common motif in compounds targeting various signaling cascades. Pyrazine derivatives are known to interact with pathways involved in cell proliferation, migration, and metabolism. For instance, the SHP2 protein, a key component of the RAS-ERK signaling pathway that regulates cancer cell survival, is a target for some pyrazine-containing inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins.

The following diagram illustrates a generalized signaling pathway where pyrazine derivatives often play an inhibitory role.

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazine Pyrazine Derivative (e.g., SHP2 Inhibitor) Pyrazine->SHP2

Caption: Generalized RAS-ERK signaling pathway.

Safety and Handling

(3-Chloropyrazin-2-yl)methanamine HCl is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][3]

References

An In-depth Technical Guide to (3-chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloropyrazin-2-yl)methanamine hydrochloride is a critical chemical intermediate, primarily recognized for its role in the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-chloropyrazin-2-yl)methanamine;hydrochloride .[1] It is the hydrochloride salt of (3-chloropyrazin-2-yl)methanamine.

Physicochemical and Structural Data

A summary of the key physicochemical and structural data for this compound is presented in the table below.

PropertyValueSource
IUPAC Name (3-chloropyrazin-2-yl)methanamine;hydrochloride[1]
CAS Number 939412-86-9[2]
Molecular Formula C₅H₇Cl₂N₃[2]
Molecular Weight 180.04 g/mol [3]
Appearance Off-white to gray solidLongshine Bio-Tech
Purity ≥97.0%[2]
SMILES Cl.NCC1=NC=CN=C1Cl[2]
InChIKey YYVVOYJKQZWKFS-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is a key step in the manufacturing process of Acalabrutinib. A common and effective laboratory-scale synthesis involves the reduction of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol: Reduction of 3-chloropyrazine-2-carbonitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Raney Nickel

  • Acetic Acid

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Hydrogen gas supply (balloon or equivalent)

  • Standard laboratory glassware and filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) is prepared in acetic acid (50 mL).

  • Raney Nickel (e.g., 4.00 g) is added to the solution.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon) for approximately 1.5 days.

  • Upon completion of the reaction, the mixture is filtered to remove the Raney Nickel catalyst.

  • The filtrate is collected and the solvent is removed by rotary evaporation.

  • The residue is azeotropically dried by sequential rotary evaporation with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL).

  • The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble impurities.

  • The filtrate is then evaporated to dryness under reduced pressure to yield this compound. The product is typically obtained as a black solid with a yield of approximately 100% in this described procedure.[4]

Role in Acalabrutinib Synthesis

This compound serves as a crucial building block in the multi-step synthesis of Acalabrutinib. Its structure provides the core pyrazine ring and the aminomethyl side chain necessary for the subsequent annulation reaction to form the imidazo[1,5-a]pyrazine core of the final active pharmaceutical ingredient (API). The overall workflow highlights the importance of this intermediate in the efficient production of Acalabrutinib.[5][6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis of this compound from its nitrile precursor.

G Synthesis of this compound A 3-chloropyrazine-2-carbonitrile C (3-chloropyrazin-2-yl)methanamine hydrochloride A->C Reduction B Raney Nickel, H₂ Acetic Acid B->A

Caption: Synthetic route to (3-chloropyrazin-2-yl)methanamine HCl.

Role as a Key Intermediate

The diagram below outlines the logical relationship of this compound as a key intermediate in the broader synthesis of Acalabrutinib.

G Role in Acalabrutinib Synthesis A (3-chloropyrazin-2-yl)methanamine hydrochloride (Key Intermediate) C Multi-step Synthesis A->C B Other Reagents & Building Blocks B->C D Acalabrutinib (Active Pharmaceutical Ingredient) C->D

Caption: Logical flow from intermediate to the final API.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the context of cancer therapeutics. Its efficient synthesis is a critical aspect of the Acalabrutinib manufacturing chain. This guide has provided a technical overview of its chemical properties, a detailed synthesis protocol, and its role as a key intermediate, offering valuable information for researchers and professionals in drug development and chemical synthesis.

References

(3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Survey of Synthesis, Properties, and Applications in Pharmaceutical Research

Introduction

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical heterocyclic building block in modern medicinal chemistry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a cornerstone therapy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. This technical guide provides a comprehensive overview of this compound, consolidating information on its synthesis, chemical and physical properties, and analytical characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this important pharmaceutical intermediate.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. A summary of its key chemical and physical properties is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 939412-86-9[1]
Molecular Formula C₅H₇Cl₂N₃[1]
Molecular Weight 180.03 g/mol [1]
IUPAC Name (3-chloropyrazin-2-yl)methanamine;hydrochloride[1]
Appearance White to off-white or black solid[2]
Purity Typically ≥97%
Storage Temperature Refrigerator (2-8 °C)
InChI Key YYVVOYJKQZWKFS-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with optimization focused on yield, purity, and scalability for industrial production. Two primary synthetic strategies are outlined below.

First-Generation Synthesis: Reduction of a Nitrile Precursor

A common and straightforward method for the preparation of this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, Raney nickel (a heterogeneous nickel catalyst) is added.[2]

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a hydrogen balloon) and stirred at room temperature.[2]

  • Reaction Time: The reaction is monitored and allowed to proceed for approximately 1.5 days.[2]

  • Workup: Upon completion, the reaction mixture is filtered to remove the Raney nickel catalyst. The filtrate is collected and the solvent is removed by rotary evaporation.[2]

  • Salt Formation and Purification: The residue is treated sequentially with toluene and 1N hydrochloric acid to facilitate the formation of the hydrochloride salt and aid in purification. The resulting solid is then dissolved in tetrahydrofuran (THF), and any insoluble material is removed by filtration.[2]

  • Isolation: The THF is removed by rotary evaporation to yield this compound.[2]

Quantitative Data:

ParameterValueReference
Starting Material 3-Chloropyrazine-2-carbonitrile[2]
Reagents Raney Nickel, Acetic Acid, Hydrogen, Hydrochloric Acid[2]
Yield Reported as up to 100% (crude)[2]
Product Form Black solid[2]

Synthesis Workflow Diagram:

G cluster_synthesis First-Generation Synthesis 3-chloropyrazine-2-carbonitrile 3-chloropyrazine-2-carbonitrile Raney_Nickel Raney Nickel, H₂ Reduction Reduction Raney_Nickel->Reduction Acetic_Acid Acetic Acid Acetic_Acid->Reduction Intermediate_Amine (3-chloropyrazin-2-yl)methanamine Reduction->Intermediate_Amine Salt_Formation Salt Formation Intermediate_Amine->Salt_Formation HCl HCl HCl->Salt_Formation Final_Product (3-Chloropyrazin-2-yl)methanamine hydrochloride Salt_Formation->Final_Product 3-chloropyrazin-2-carbonitrile 3-chloropyrazin-2-carbonitrile 3-chloropyrazin-2-carbonitrile->Reduction

First-generation synthesis of this compound.
Second-Generation Synthesis: A Scalable Approach for Pharmaceutical Production

For large-scale synthesis, a more recent and scalable route has been developed. This method avoids the direct reduction of the nitrile and instead builds the aminomethyl group onto the pyrazine ring.

Experimental Protocol:

  • SNAr Reaction: 2,5-Dichloropyrazine is reacted with a protected glycine derivative, such as tert-butyl 2-((diphenylmethylene)amino)acetate, in the presence of a base like cesium carbonate in a suitable solvent like acetonitrile. This is a nucleophilic aromatic substitution (SNAr) reaction.[3]

  • Deprotection and Decarboxylation: The resulting adduct undergoes a one-pot deprotection and decarboxylation sequence. This is achieved by heating with aqueous hydrochloric acid. This step removes both the diphenylmethylene and tert-butyl protecting groups and also facilitates the decarboxylation to yield the desired aminomethyl pyrazine.[3]

  • Isolation: The product is obtained as an aqueous solution of the hydrochloride salt.

Quantitative Data:

ParameterValueReference
Starting Material 2,5-Dichloropyrazine[3]
Key Reagents tert-butyl 2-((diphenylmethylene)amino)acetate, Cesium Carbonate, Hydrochloric Acid[3]
Overall Yield 46% from 2,5-dichloropyrazine (after subsequent Boc protection)[3]

Synthesis Workflow Diagram:

G cluster_synthesis Second-Generation Synthesis 2_5_Dichloropyrazine 2,5-Dichloropyrazine SNAr SNAr Reaction 2_5_Dichloropyrazine->SNAr Protected_Glycine Protected Glycine Derivative Protected_Glycine->SNAr Base Cesium Carbonate Base->SNAr Adduct Adduct SNAr->Adduct Deprotection_Decarboxylation Deprotection & Decarboxylation Adduct->Deprotection_Decarboxylation HCl_aq Aqueous HCl, Heat HCl_aq->Deprotection_Decarboxylation Final_Product (3-Chloropyrazin-2-yl)methanamine hydrochloride Deprotection_Decarboxylation->Final_Product

Second-generation synthesis of this compound.

Application in the Synthesis of Acalabrutinib

The primary and most significant application of this compound is as a key starting material in the synthesis of Acalabrutinib. A patent for a novel process for preparing Acalabrutinib describes the condensation of this compound with Cbz-protected L-proline. This reaction forms an amide bond and is a critical step in constructing the core structure of the final active pharmaceutical ingredient (API).

Logical Relationship Diagram:

G cluster_synthesis Role in Acalabrutinib Synthesis Starting_Material (3-Chloropyrazin-2-yl)methanamine hydrochloride Coupling Amide Coupling Starting_Material->Coupling Proline_Derivative Protected L-Proline Proline_Derivative->Coupling Intermediate Acalabrutinib Intermediate Coupling->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps Acalabrutinib Acalabrutinib (API) Further_Steps->Acalabrutinib

Role of the title compound in the synthesis of Acalabrutinib.

Analytical Characterization

The purity and identity of this compound are crucial for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization. While specific protocols from individual suppliers may vary, the following methods are commonly referenced:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and purity of the substance.

Suppliers of this intermediate typically provide a Certificate of Analysis (CoA) with detailed results from these analytical tests.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator.

GHS Hazard Information:

Hazard StatementCodeClassification
Harmful if swallowedH302Acute Toxicity, Oral (Category 4)
Causes serious eye damageH318Serious Eye Damage/Eye Irritation (Category 1)

Conclusion

This compound is a vital building block in the pharmaceutical industry, particularly for the synthesis of the BTK inhibitor Acalabrutinib. The availability of scalable and efficient synthetic routes is critical for the production of this life-saving medication. This guide has provided a detailed overview of the synthesis, properties, and applications of this key intermediate, offering valuable insights for professionals in drug discovery and development. A thorough understanding of the characteristics and synthetic pathways of this compound is essential for ensuring the quality and efficiency of the Acalabrutinib manufacturing process.

References

The Strategic Role of (3-Chloropyrazin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyrazin-2-yl)methanamine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of highly selective and potent kinase inhibitors. Its unique chemical architecture, featuring a reactive aminomethyl group and a strategically positioned chlorine atom on a pyrazine scaffold, offers medicinal chemists a versatile platform for constructing complex molecular entities with tailored pharmacological profiles. This technical guide delineates the fundamental properties, synthesis, and critical applications of this compound, with a particular focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the second-generation drug, Acalabrutinib. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to furnish researchers with a comprehensive understanding of this key pharmaceutical intermediate.

Introduction: The Pyrazine Scaffold in Drug Discovery

Heterocyclic compounds are cornerstones of drug discovery, with nitrogen-containing heterocycles being particularly prominent in a vast array of approved therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3] Its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component for designing molecules that can effectively bind to biological targets.[4]

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5] Notably, the pyrazine moiety is a key pharmacophore in several approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings to modulate physicochemical properties and enhance target engagement.[4] In the context of kinase inhibitors, the pyrazine nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding site of the target kinase.[4]

Physicochemical Properties and Synthesis of this compound

This compound (CAS No: 939412-86-9) is a stable, off-white to gray solid at room temperature.[6][7] Its structure features a chloropyrazine core with a methanamine substituent, which is the primary site for synthetic elaboration.

PropertyValueReference
Molecular FormulaC5H7Cl2N3[6]
Molecular Weight180.05 g/mol [6]
AppearanceOff-white to gray solid[6]
Purity≥ 98.0%[6]
Storage2-8 °C, dry, sealed place[8]

A common synthetic route to this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.[9]

Experimental Protocol: Synthesis from 3-Chloropyrazine-2-carbonitrile[9]
  • Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney nickel (4.00 g).

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.

  • Workup: Upon completion, the reaction mixture is filtered. The filtrate is collected and dried.

  • Solvent Exchange and Salt Formation: The residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then again with toluene (40 mL).

  • Isolation: The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is then concentrated by rotary evaporation to yield this compound as a solid.

Core Application in Medicinal Chemistry: Synthesis of Acalabrutinib

The most prominent application of this compound is as a key starting material in the synthesis of Acalabrutinib, a highly selective, second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[10] Acalabrutinib is approved for the treatment of various B-cell malignancies.[11]

The Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[12][13] Upon BCR activation, BTK is phosphorylated, which in turn activates downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.[12][13] These pathways are essential for the proliferation, differentiation, and survival of B-cells.[12] In many B-cell cancers, the BCR signaling pathway is constitutively active, making BTK a prime therapeutic target.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PI3K_Akt PI3K/Akt Pathway BTK->PI3K_Akt MAPK MAPK Pathway BTK->MAPK NFkB NF-κB Pathway BTK->NFkB Proliferation B-Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition (Covalent bond at Cys481) Acalabrutinib_Synthesis_Workflow start (3-Chloropyrazin-2-yl)methanamine hydrochloride step1 Amide Coupling (e.g., HATU, base) start->step1 reagent1 Cbz-L-proline reagent1->step1 intermediate1 (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl) carbamoyl)pyrrolidine-1-carboxylate step1->intermediate1 step2 Intramolecular Cyclization (e.g., POCl3) intermediate1->step2 intermediate2 Imidazo[1,5-a]pyrazine core step2->intermediate2 step3 Further Functionalization (e.g., Suzuki Coupling) intermediate2->step3 intermediate3 Acalabrutinib Precursor step3->intermediate3 reagent2 Benzamide fragment reagent2->step3 step4 Acylation with 2-butynoic acid intermediate3->step4 final_product Acalabrutinib step4->final_product SAR_Logic core (3-Chloropyrazin-2-yl)methanamine Core pyrazine Pyrazine Ring core->pyrazine amine Aminomethyl Group core->amine chlorine Chlorine Atom core->chlorine h_bond Hydrogen Bonding (with kinase hinge) pyrazine->h_bond side_chain Introduction of Side Chains (for potency and selectivity) amine->side_chain cyclization Site for Intramolecular Cyclization chlorine->cyclization acts as leaving group

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No: 939412-86-9). This compound is a key intermediate in pharmaceutical research and the synthesis of active pharmaceutical ingredients, such as the cancer drug Acalabrutinib.[1] Adherence to proper safety protocols is crucial when working with this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for designing safe experimental and storage protocols.

PropertyValueSource
Molecular Formula C₅H₇Cl₂N₃PubChem[2]
Molecular Weight 180.03 g/mol PubChem[2]
Appearance White to off-white solidPharmacy Research[3], Sunshine Pharma[4]
Purity ≥97% - 98%Sigma-Aldrich[5], Pharmacy Research[3]
Storage Temperature Refrigerator (2-8 °C)Sigma-Aldrich[5]
InChI Key YYVVOYJKQZWKFS-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich[5]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oral
alt text
Warning H302: Harmful if swallowed.[2][6]
Skin irritation
alt text
Warning H315: Causes skin irritation.[5][6]
Serious eye irritation
alt text
Danger H318: Causes serious eye damage.[2]
Acute toxicity, dermal
alt text
Warning H312: Harmful in contact with skin.[6]
Acute toxicity, inhalation
alt text
Warning H332: Harmful if inhaled.[6]
Specific target organ toxicity — single exposure (respiratory tract irritation)
alt text
Warning H335: May cause respiratory irritation.[5][6]
Precautionary Statements:

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P264: Wash skin thoroughly after handling.[2][6]

  • P270: Do not eat, drink or smoke when using this product.[2][6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Response:

  • P301+P317: IF SWALLOWED: Get medical help.[2]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P317: Get medical help.[2]

  • P330: Rinse mouth.[2]

Storage:

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]

  • P405: Store locked up.[6]

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][6]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 2-chloro-3-cyanopyrazine is as follows:

  • Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney nickel.

  • Hydrogenation: The reaction is carried out under a hydrogen balloon at room temperature for 1.5 days.

  • Work-up:

    • Filter the reaction mixture and collect the filtrate.

    • Dry the filtrate.

    • Treat the residue with toluene, followed by 1N HCl, and then toluene again, using rotary evaporation after each step.

    • Dissolve the resulting residue in tetrahydrofuran and filter to remove any insoluble material.

    • Evaporate the filtrate to dryness to yield this compound as a solid.[7]

G cluster_synthesis Synthesis Workflow start Start: 3-chloropyrazine-2-carbonitrile in acetic acid add_raney_ni Add Raney Nickel start->add_raney_ni hydrogenation Hydrogenation (H2 balloon, RT, 1.5 days) add_raney_ni->hydrogenation filtration Filter reaction mixture hydrogenation->filtration dry_filtrate Dry filtrate filtration->dry_filtrate rotovap_toluene1 Rotary evaporation with Toluene dry_filtrate->rotovap_toluene1 rotovap_hcl Rotary evaporation with 1N HCl rotovap_toluene1->rotovap_hcl rotovap_toluene2 Rotary evaporation with Toluene rotovap_hcl->rotovap_toluene2 dissolve_thf Dissolve in THF rotovap_toluene2->dissolve_thf filter_insoluble Filter insoluble material dissolve_thf->filter_insoluble final_product Final Product: (3-Chloropyrazin-2-yl)methanamine hydrochloride filter_insoluble->final_product

Caption: Synthesis workflow for this compound.

Handling and Storage Procedures

Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid all personal contact, including inhalation.[6]

  • Avoid formation of dust and aerosols.[8][9]

  • Do not eat, drink, or smoke in the work area.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep containers securely sealed when not in use.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed.[6]

  • Store in the original container.[6]

  • Store away from incompatible materials and foodstuff containers.[6]

  • The recommended storage temperature is in a refrigerator (2-8 °C).[5]

G cluster_handling_storage Safe Handling & Storage Logic handling Handling Procedures - Work in fume hood - Avoid contact and dust - No eating/drinking/smoking - Wash hands after use - Keep container sealed storage Storage Procedures - Cool, dry, ventilated area - Tightly closed container - Original container - Away from incompatibles - Refrigerator (2-8 °C) ppe Personal Protective Equipment (PPE) - Safety glasses/goggles - Chemical-resistant gloves - Lab coat - Respirator (if needed) spill Spill & Emergency Procedures First Aid - Eyes: Rinse with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Rinse mouth, get medical help Spill Cleanup - Evacuate area - Wear full PPE - Use dry cleanup methods - Collect in sealed container - Wash area with water compound (3-Chloropyrazin-2-yl)methanamine hydrochloride compound->handling compound->storage compound->ppe compound->spill

Caption: Logical relationship for safe handling and storage procedures.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[8] Avoid breathing dust and contact with skin and eyes.[6][8] Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • For dry spills, use dry clean-up procedures and avoid generating dust.[6] Sweep or vacuum up the material and place it in a sealed container for disposal.

    • For wet spills, absorb with an inert material and place in a suitable container for disposal.

    • Wash the spill area with large amounts of water.[6]

First-Aid Measures

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit corrosive fumes.[6]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

(3-Chloropyrazin-2-yl)methanamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, and common analytical methodologies.

Core Compound Data

This compound is a substituted pyrazine derivative. Its chemical structure and key quantitative data are summarized below.

PropertyValueCitations
Molecular Formula C5H7Cl2N3[1][2]
Molecular Weight 180.04 g/mol [1][3]
CAS Number 939412-86-9[1]
IUPAC Name (3-chloropyrazin-2-yl)methanamine;hydrochloride[2]
Appearance Off-white to gray solid[4]

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.[5]

Experimental Procedure:
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.

  • Catalyst Addition: Add Raney nickel to the solution.

  • Reduction: Carry out the reaction under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for approximately 1.5 days.[5]

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to dryness.

    • Treat the residue with toluene, followed by 1N HCl, and then again with toluene, with rotary evaporation after each step.[5]

  • Isolation: Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble material.

  • Final Product: Evaporate the THF to dryness to yield this compound.[5]

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Isolation 3-chloropyrazine-2-carbonitrile 3-chloropyrazine-2-carbonitrile Reaction Mixture Reaction Mixture 3-chloropyrazine-2-carbonitrile->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Raney Nickel Raney Nickel Raney Nickel->Reaction Mixture Hydrogen Hydrogen Hydrogen->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Remove Catalyst Rotary Evaporation with Toluene/HCl Rotary Evaporation with Toluene/HCl Filtration->Rotary Evaporation with Toluene/HCl Dissolution in THF Dissolution in THF Rotary Evaporation with Toluene/HCl->Dissolution in THF Final Filtration Final Filtration Dissolution in THF->Final Filtration Remove Insolubles Final Product Final Product Final Filtration->Final Product Evaporate THF

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The characterization and quality control of this compound typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed protocols for this exact compound are proprietary to manufacturers, a general HPLC method for purity analysis of similar heterocyclic amines is provided below.

General HPLC Method for Purity Analysis:
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent) to a known concentration.

Note: This is a generalized protocol and should be optimized for specific instrumentation and analytical requirements.

Logical Relationship of Analytical Data

G Compound Compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity Purity HPLC->Purity Structure Structure NMR->Structure Molecular Weight Molecular Weight MS->Molecular Weight

Caption: Relationship between analytical techniques and derived data.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is a key intermediate in the manufacturing of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[6][7] The pyrazine core is a common scaffold in medicinal chemistry, and this intermediate provides a versatile starting point for the development of novel therapeutics.

References

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride: Synthesis, Properties, and Application in Acalabrutinib Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a critical intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its pivotal role in the manufacturing of a key therapeutic agent.

Chemical Identity and Synonyms

This compound is a pyrazine derivative that serves as a fundamental building block in modern pharmaceutical synthesis. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

Identifier TypeValue
Systematic Name (3-chloropyrazin-2-yl)methanamine;hydrochloride[1]
CAS Number 939412-86-9[1]
Molecular Formula C₅H₇Cl₂N₃[1][2]
Molecular Weight 180.04 g/mol [1][2]
PubChem CID 42614233[1]
MDL Number MFCD09910171[2]

A variety of synonyms are used in literature and commercial listings for this compound, including:

  • 2-Pyrazinemethanamine, 3-chloro-, hydrochloride (1:1)[3]

  • 2-(Aminomethyl)-3-chloropyrazine hydrochloride[1]

  • 2-Aminomethyl-3-chloropyrazine HCl[4]

  • 1-(3-Chloro-2-pyrazinyl)methanamine hydrochloride (1:1)[4]

  • (3-Chloropyrazin-2-yl)methylamine hydrochloride[4]

  • 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE[1]

  • (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL[1]

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and safety information for this compound.

Table 2.1: Physicochemical Properties

PropertyValueSource
Appearance White to off-white or gray solid[3],[4]
Purity ≥97%
Storage Temperature Refrigerator (2-8 °C)
Boiling Point Not available
Melting Point Not available
Solubility Not available
InChI Key YYVVOYJKQZWKFS-UHFFFAOYSA-N[1]
SMILES Cl.NCC1=C(Cl)N=CC=N1

Table 2.2: Safety and Hazard Information

Hazard StatementGHS ClassificationPrecautionary Statements
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264, P270, P301+P317, P330, P501
H315: Causes skin irritationSkin irritation (Category 2)P264, P280, P302+P352, P321, P332+P313, P362+P364
H319: Causes serious eye irritationEye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from Sigma-Aldrich.

Experimental Protocol: Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound via the reduction of 3-chloropyrazine-2-carbonitrile.

Objective: To synthesize this compound.

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Raney Nickel

  • Acetic Acid

  • Hydrogen gas supply (balloon)

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney Nickel.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (maintained by a balloon) for approximately 1.5 days.

  • Upon completion of the reaction, the mixture is filtered to remove the catalyst.

  • The filtrate is collected and concentrated to dryness using a rotary evaporator.

  • The resulting residue is further treated by rotary evaporation with toluene, followed by 1N HCl, and then again with toluene to facilitate the removal of residual acetic acid and water.

  • The crude product is then dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble impurities.

  • The filtrate is concentrated to dryness via rotary evaporation to yield this compound.

Role in Acalabrutinib Synthesis

This compound is a crucial starting material in the multi-step synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is approved for the treatment of various B-cell malignancies. The pyrazine ring system of the intermediate forms a core component of the final drug's imidazo[1,5-a]pyrazine moiety.

The general synthetic pathway involves the coupling of this compound with a protected proline derivative, followed by a series of cyclization, halogenation, amination, and coupling reactions to build the complex structure of Acalabrutinib.

G cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_core Core Modification cluster_final Final Assembly start (3-Chloropyrazin-2-yl)methanamine hydrochloride intermediate1 Coupling with protected L-proline start->intermediate1 Amide bond formation intermediate2 Intramolecular cyclization intermediate1->intermediate2 Forms imidazo[1,5-a]pyrazine core core_mod1 Halogenation intermediate2->core_mod1 core_mod2 Amination core_mod1->core_mod2 final_step Suzuki Coupling core_mod2->final_step final_product Acalabrutinib final_step->final_product

Caption: Synthetic pathway from the starting material to Acalabrutinib.

Signaling Pathways and Biological Context

As a synthetic intermediate, this compound does not have a direct biological signaling role. Its significance lies in its incorporation into the Acalabrutinib molecule. Acalabrutinib functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By irreversibly binding to BTK, Acalabrutinib effectively blocks these downstream signaling events, leading to the inhibition of B-cell malignancies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation MAPK->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Acalabrutinib. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working on the production of this and other related therapeutic agents. This guide provides a foundational understanding of this important chemical entity.

References

Methodological & Application

Synthesis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride from 3-chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this important building block.

Introduction

(3-Chloropyrazin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazine core is a common scaffold in medicinal chemistry, and the presence of a chloromethylamine substituent allows for diverse downstream functionalization. This protocol outlines a robust and high-yielding method for the preparation of this compound via the reduction of 3-chloropyrazine-2-carbonitrile.

Reaction Scheme

The synthesis involves the catalytic hydrogenation of the nitrile group in 3-chloropyrazine-2-carbonitrile to the corresponding primary amine, which is subsequently converted to its hydrochloride salt.

Chemical Reaction:

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • 3-chloropyrazine-2-carbonitrile

  • Raney® Nickel (slurry in water)

  • Glacial Acetic Acid

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in glacial acetic acid (50 mL) is prepared.

  • Catalyst Addition: To this solution, Raney® Nickel (4.00 g, as a slurry) is carefully added.

  • Hydrogenation: The reaction vessel is fitted with a hydrogen balloon, and the mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored, and it is typically allowed to proceed for 1.5 days.

  • Work-up:

    • Upon completion, the reaction mixture is filtered to remove the Raney® Nickel catalyst.

    • The filtrate is collected and concentrated under reduced pressure using a rotary evaporator.

    • The residue is co-evaporated sequentially with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL) to remove residual acetic acid and form the hydrochloride salt.[1]

  • Purification:

    • The resulting residue is dissolved in tetrahydrofuran (30 mL).

    • The solution is filtered to remove any insoluble impurities.

    • The filtrate is concentrated to dryness under reduced pressure to yield this compound as a solid.[1]

Data Presentation

The following tables summarize the quantitative data from a representative synthesis and the physicochemical properties of the starting material and product.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Material3-chloropyrazine-2-carbonitrileN/A
Starting Material Mass6.00 g[1]
CatalystRaney® Nickel[1]
Catalyst Mass4.00 g[1]
SolventAcetic Acid[1]
Reaction Time1.5 days[1]
Reaction TemperatureRoom Temperature[1]
ProductThis compoundN/A
Product Mass8.75 g[1]
Yield100%[1]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-chloropyrazine-2-carbonitrileC₅H₂ClN₃139.54White powder44-46
This compoundC₅H₇Cl₂N₃180.03Black solidNot Reported

Characterization Data (Expected)

While specific experimental spectra for this exact synthesis were not found in the public domain, the following are the expected characterization data based on the structure of this compound. Researchers should perform their own analytical testing to confirm the identity and purity of the synthesized compound.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~8.7-8.9 ppm (m, 2H, pyrazine protons)

  • δ ~4.3-4.5 ppm (s, 2H, CH₂ protons)

  • δ ~8.5-9.5 ppm (br s, 3H, NH₃⁺ protons)

¹³C NMR (DMSO-d₆, 101 MHz):

  • δ ~145-150 ppm (pyrazine C-Cl)

  • δ ~140-145 ppm (pyrazine CH)

  • δ ~135-140 ppm (pyrazine C-CH₂NH₂)

  • δ ~40-45 ppm (CH₂)

Mass Spectrometry (ESI+):

  • m/z: 144.0 [M+H]⁺ for the free base (C₅H₆ClN₃)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-chloropyrazine-2-carbonitrile in Acetic Acid add_catalyst Add Raney Nickel start->add_catalyst hydrogenation Hydrogenate at RT (1.5 days) add_catalyst->hydrogenation filtration1 Filter to remove catalyst hydrogenation->filtration1 Reaction complete concentration1 Concentrate filtrate filtration1->concentration1 hcl_addition Co-evaporate with Toluene and HCl concentration1->hcl_addition dissolution Dissolve in THF hcl_addition->dissolution filtration2 Filter insolubles dissolution->filtration2 concentration2 Concentrate to dryness filtration2->concentration2 product Obtain (3-Chloropyrazin-2-yl)methanamine hydrochloride concentration2->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Raney® Nickel is pyrophoric and should be handled with extreme care, always kept wet.

  • Hydrogen gas is flammable; ensure there are no ignition sources nearby.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed protocol provides a reliable method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. The straightforward procedure and high yield make it a valuable addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols for the Synthesis of Acalabrutinib Intermediate using (3-Chloropyrazin-2-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of (3-Chloropyrazin-2-yl)methanamine hydrochloride in a key step of Acalabrutinib synthesis. The following application notes and protocols are compiled from patented synthetic routes, offering a comprehensive guide for the laboratory synthesis of a crucial intermediate.

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. The synthesis of Acalabrutinib involves a multi-step process, with the formation of the imidazo[1,5-a]pyrazin-8-amine core being a critical sequence. A key starting material for building this core is this compound. This protocol outlines the amide coupling reaction between (3-Chloropyrazin-2-yl)methanamine HCl and N-Cbz-L-proline to form (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate, a direct precursor to the cyclized imidazopyrazine intermediate.

Reaction Scheme

The central reaction involves the coupling of (3-Chloropyrazin-2-yl)methanamine with a protected amino acid, N-Cbz-L-proline, to form an amide bond. This reaction is a foundational step in constructing the pyrrolidine moiety of Acalabrutinib.

Caption: Amide coupling reaction schematic.

Quantitative Data Summary

The following table summarizes the stoichiometry for the synthesis of (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate as described in the patent literature.

Reactant/ReagentChemical FormulaMolecular Weight ( g/mol )Molar Equivalent
(3-Chloropyrazin-2-yl)methanamine HClC₅H₇Cl₂N₃180.041.0
N-Cbz-L-prolineC₁₃H₁₅NO₄249.261.0 - 1.2
HATUC₁₀H₁₅F₆N₆OP380.231.0 - 1.5
TriethylamineC₆H₁₅N101.192.0 - 3.0

Experimental Protocol

This protocol is adapted from the process described in patent WO2021111465A1.[1]

Objective: To synthesize (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate.

Materials:

  • This compound

  • N-Cbz-L-proline (Z-Pro-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-proline.

  • Solvent Addition: Dissolve the N-Cbz-L-proline in a suitable volume of anhydrous dichloromethane.

  • Reagent Addition: To the solution, add this compound, followed by HATU.

  • Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add triethylamine to the mixture. The addition of triethylamine is crucial to neutralize the hydrochloride salt and to facilitate the amide coupling.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of the target intermediate.

G cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve N-Cbz-L-proline in DCM B 2. Add (3-Chloropyrazin-2-yl)methanamine HCl and HATU A->B C 3. Cool to 0°C and add Triethylamine B->C D 4. Stir at Room Temperature (4-12h) C->D E 5. Quench with Water D->E F 6. Wash with NaHCO₃, Water, and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Optional) G->H I Product: (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl) pyrrolidine-1-carboxylate H->I

Caption: Experimental workflow for intermediate synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HATU is a coupling reagent and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This protocol provides a detailed method for the synthesis of a key Acalabrutinib intermediate, (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate, using this compound. Adherence to this protocol should enable researchers to successfully synthesize this compound, facilitating further steps in the total synthesis of Acalabrutinib. It is recommended to optimize reaction conditions and purification methods based on laboratory-specific requirements and analytical capabilities.

References

(3-Chloropyrazin-2-yl)methanamine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a versatile heterocyclic building block crucial in the field of organic synthesis, particularly for the construction of complex nitrogen-containing molecules. Its unique structure, featuring a reactive chloropyrazine core and a primary aminomethyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and other valuable organic molecules. The primary focus is on its role in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.

Physicochemical Properties

PropertyValue
CAS Number 939412-86-9
Molecular Formula C₅H₇Cl₂N₃
Molecular Weight 180.03 g/mol
Appearance Off-white to gray solid
Purity ≥98%

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The primary amine handle allows for standard amide bond formation, alkylation, and reductive amination reactions. The chloro-substituent on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, providing a site for further molecular elaboration.

A significant application of this building block is in the synthesis of Acalabrutinib, a potent BTK inhibitor for the treatment of various B-cell malignancies.[1][2] The synthesis involves the initial coupling of (3-chloropyrazin-2-yl)methanamine with a protected amino acid, followed by an intramolecular cyclization to form the core imidazo[1,5-a]pyrazine scaffold of Acalabrutinib.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from 3-chloropyrazine-2-carbonitrile.[4]

Reaction Scheme:

Synthesis_of_Building_Block 3-Chloropyrazine-2-carbonitrile 3-Chloropyrazine-2-carbonitrile (3-Chloropyrazin-2-yl)methanamine_hydrochloride (3-Chloropyrazin-2-yl)methanamine_hydrochloride 3-Chloropyrazine-2-carbonitrile->(3-Chloropyrazin-2-yl)methanamine_hydrochloride Acetic Acid, RT, 1.5 days Raney Nickel, H2 Raney Nickel, H2 Raney Nickel, H2->3-Chloropyrazine-2-carbonitrile

Caption: Synthesis of the title building block.

Materials:

ReagentCAS NumberMolecular WeightQuantity
3-Chloropyrazine-2-carbonitrile38575-35-8139.54 g/mol 6.00 g (43.0 mmol)
Raney Nickel7440-02-058.69 g/mol 4.00 g
Acetic Acid64-19-760.05 g/mol 50 mL
Toluene108-88-392.14 g/mol 80 mL
1N Hydrochloric Acid7647-01-036.46 g/mol 15 mL
Tetrahydrofuran (THF)109-99-972.11 g/mol 30 mL

Procedure:

  • To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney Nickel (4.00 g).

  • Stir the reaction mixture at room temperature under a hydrogen balloon for 1.5 days.

  • Upon completion, filter the reaction mixture and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Add toluene (40 mL) to the residue and evaporate under reduced pressure.

  • Add 1N HCl (15 mL) and subsequently toluene (40 mL), and evaporate to dryness after each addition.

  • Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: ~100% (8.75 g).[4] Product Appearance: Black solid.[4]

Protocol 2: Synthesis of (S)-Benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate (Acalabrutinib Intermediate)

This protocol details the amide coupling of this compound with Cbz-protected L-proline, a key step in the synthesis of Acalabrutinib.[3]

Reaction Scheme:

Acalabrutinib_Intermediate_Synthesis Building_Block (3-Chloropyrazin-2-yl)methanamine hydrochloride Intermediate (S)-Benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate Building_Block->Intermediate Z_Pro_OH Cbz-L-proline (Z-Pro-OH) Z_Pro_OH->Intermediate HATU_TEA HATU, Triethylamine HATU_TEA->Intermediate Amide Coupling

Caption: Synthesis of an Acalabrutinib intermediate.

Materials:

ReagentCAS NumberMolecular WeightStoichiometry
This compound939412-86-9180.03 g/mol 1.0 eq
(S)-2-(Benzyloxycarbonylamino)-succinic acid (Z-Pro-OH)1152-61-0249.27 g/mol 1.0 eq
HATU148893-10-1380.23 g/mol 1.1 eq
Triethylamine121-44-8101.19 g/mol 3.0 eq
Dichloromethane (DCM)75-09-284.93 g/mol Solvent

Procedure:

  • Suspend this compound and Z-Pro-OH in dichloromethane.

  • Add triethylamine to the suspension and stir until a clear solution is obtained.

  • Add HATU portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Protocol 3: Nucleophilic Aromatic Substitution (Model Reaction)

This protocol demonstrates the reactivity of the chloro-substituent on a similar pyrazine core via aminodehalogenation, a key reaction type for this class of building blocks.[5][6]

Reaction Scheme:

SNAr_Model_Reaction Chloropyrazine 3-Chloropyrazine-2-carboxamide Product 3-(Benzylamino)pyrazine-2-carboxamide Chloropyrazine->Product Benzylamine Substituted Benzylamine Benzylamine->Product Base_Solvent Triethylamine, THF Base_Solvent->Product Nucleophilic Aromatic Substitution Acalabrutinib_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_next_step Further Transformation Start1 (3-Chloropyrazin-2-yl)methanamine hydrochloride AmideCoupling Amide Coupling (HATU, Et3N, DCM) Start1->AmideCoupling Start2 Cbz-L-proline Start2->AmideCoupling Intermediate (S)-Benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate AmideCoupling->Intermediate Cyclization Intramolecular Cyclization (e.g., POCl3) Intermediate->Cyclization Forms Imidazo[1,5-a]pyrazine core

References

Application Notes & Protocols for the Analytical Characterization of (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Chloropyrazin-2-yl)methanamine hydrochloride is a key pharmaceutical intermediate.[1][2] Its purity and identity are critical for the quality and safety of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the comprehensive characterization of this compound, including protocols for identity, purity, and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₇Cl₂N₃[3][4]
Molecular Weight 180.04 g/mol [1][3]
CAS Number 939412-86-9[3][4]
Appearance Off-white to gray or white solid[1]
Purity ≥98.0%[1]
Storage Store in a dry, sealed place, potentially refrigerated.[3][5]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and assay of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its related substances. The protocol is adapted from established methods for aminopyrazine derivatives.[6]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: SHARC 1, 4.6 x 150 mm, 5 µm, 100 Å, or equivalent reversed-phase column like a C18, 4.6 x 250 mm, 5 µm.[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium formate with 0.5% formic acid). A typical starting ratio would be 98:2 Acetonitrile:Buffer.[6] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • UV Detection: 270 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.

Data Presentation: HPLC Purity Analysis

Table 2: Representative HPLC Purity Data

Sample IDRetention Time (min)Peak AreaArea %Identity
Reference Std4.21,250,00099.8(3-Chloropyrazin-2-yl)methanamine
Sample A4.21,235,00099.1(3-Chloropyrazin-2-yl)methanamine
Sample A2.85,0000.4Impurity 1
Sample A5.16,2000.5Impurity 2

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Weigh and Dissolve Sample hplc_injection Inject Sample/Standard prep_sample->hplc_injection prep_std Weigh and Dissolve Standard prep_std->hplc_injection hplc_instrument Configure HPLC Parameters hplc_instrument->hplc_injection hplc_run Chromatographic Separation hplc_injection->hplc_run hplc_detection UV Detection hplc_run->hplc_detection data_integration Integrate Peaks hplc_detection->data_integration data_quantification Calculate Purity/Assay data_integration->data_quantification

Caption: Workflow for HPLC Purity and Assay Determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. The following protocol is a general guideline and may require optimization.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 290 °C.

    • Final hold: 290 °C for 20 minutes.

  • Injector: Splitless mode at 250 °C.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 200 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 30-350 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Data Presentation: GC-MS Impurity Profiling

Table 3: Potential Impurities Detectable by GC-MS

Retention Time (min)Major m/z FragmentsTentative Identification
8.5114, 87, 52Chloropyrazine
12.1143, 114, 78(3-Chloropyrazin-2-yl)methanamine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Techniques: ¹H NMR and ¹³C NMR.

  • Sample Concentration: Approximately 10-20 mg/mL.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Data Presentation: Expected NMR Chemical Shifts

Table 4: Representative ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~8.7d1HPyrazine-H
¹H~8.6d1HPyrazine-H
¹H~4.2s2H-CH₂-
¹H~3.5br s3H-NH₃⁺
¹³C~155s-C-Cl
¹³C~148s-C-CH₂
¹³C~145s-Pyrazine-CH
¹³C~143s-Pyrazine-CH
¹³C~40s--CH₂-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation: Characteristic FT-IR Absorption Bands

Table 5: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine hydrochloride)
3100-3000MediumAromatic C-H stretching
1600-1450Medium-StrongC=N and C=C stretching (pyrazine ring)
1400-1300MediumCH₂ bending
850-750StrongC-Cl stretching

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_interp Data Interpretation prep_nmr Dissolve in Deuterated Solvent nmr_acq Acquire 1H and 13C NMR Spectra prep_nmr->nmr_acq prep_ftir Prepare KBr Pellet or use ATR ftir_acq Acquire FT-IR Spectrum prep_ftir->ftir_acq nmr_interp Assign Chemical Shifts nmr_acq->nmr_interp ftir_interp Assign Functional Groups ftir_acq->ftir_interp struct_confirm Confirm Molecular Structure nmr_interp->struct_confirm ftir_interp->struct_confirm

Caption: Workflow for Structural Elucidation using NMR and FT-IR.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point and decomposition temperature.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Pans: Aluminum pans for both DSC and TGA.

  • Sample Weight: 3-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • DSC Temperature Program: Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min.[7]

  • TGA Temperature Program: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

Data Presentation: Thermal Analysis Data

Table 6: Representative Thermal Analysis Data

AnalysisParameterResult
DSCOnset of Melting~170 °C
DSCPeak Melting Point~175 °C
TGAOnset of Decomposition>200 °C
TGAMass Loss at 300 °C< 5%

Logical Flow for Compound Characterization

logical_flow cluster_identity Identity Confirmation cluster_purity Purity & Assay cluster_physchem Physicochemical Properties start Obtain this compound Sample nmr NMR Spectroscopy (1H, 13C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry (GC-MS) start->ms hplc HPLC-UV start->hplc gcms_purity GC-MS for Volatiles start->gcms_purity thermal Thermal Analysis (DSC, TGA) start->thermal appearance Visual Appearance start->appearance end Fully Characterized Compound nmr->end ftir->end ms->end hplc->end gcms_purity->end thermal->end appearance->end

References

Application Notes and Protocols for HPLC Purity Analysis of (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS 939412-86-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chloropyrazin-2-yl)methanamine hydrochloride, identified by CAS number 939412-86-9, is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the kinase inhibitor Dabrafenib. The purity of this starting material is paramount as it directly influences the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds, capable of separating the main component from process-related impurities and degradation products.[1][2][3]

These application notes provide a comprehensive protocol for the determination of the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this key synthetic intermediate.

Targeted Signaling Pathways and Experimental Rationale

While this compound is not a pharmacologically active agent with a direct signaling pathway target, its purity is crucial for the synthesis of drugs like Dabrafenib, which targets the BRAF V600E mutated protein in the MAPK signaling pathway. Impurities in the starting material can lead to the formation of undesirable side products, potentially affecting the efficacy and safety of the final API. The experimental workflow is therefore designed to provide a robust and accurate assessment of the purity profile of this intermediate.

Relationship between Starting Material Purity and Final API Quality cluster_synthesis Synthesis Process cluster_impurities Impact of Impurities Starting_Material CAS 939412-86-9 (High Purity) Reaction Chemical Synthesis Starting_Material->Reaction API Final API (e.g., Dabrafenib) Reaction->API Quality_Control Quality Control (HPLC Analysis) API->Quality_Control Ensures Safety & Efficacy Impure_Starting_Material CAS 939412-86-9 (with Impurities) Side_Reactions Formation of Side Products Impure_Starting_Material->Side_Reactions Impure_API API with Related Substances Side_Reactions->Impure_API Impure_API->Quality_Control Potential for Adverse Effects & Reduced Efficacy

Caption: Impact of starting material purity on final API quality.

Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 column (e.g., Thermo Synchronis C18, 250 mm x 4.6 mm, 5 µm) is recommended for good separation.[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Purified water (for HPLC)

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

  • Sample: The batch of this compound to be analyzed.

2. Chromatographic Conditions

The following conditions are a robust starting point and may be optimized based on the specific HPLC system and column used.

ParameterCondition
Mobile Phase A Phosphate Buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient. An isocratic method of 65:35 (v/v) Mobile Phase A: Mobile Phase B can be a starting point.[1]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 25 °C[4]
Injection Volume 10 µL - 20 µL[4]
Detection Wavelength 224 nm[5]
Run Time Sufficient to allow for the elution of the main peak and any potential impurities.

3. Solution Preparation

  • Diluent: A mixture of the mobile phase components, such as Acetonitrile and water (50:50 v/v), is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the diluent to obtain a final concentration of approximately 50 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the diluent to achieve a final concentration of approximately 50 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Percent Purity Calculation:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

  • System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., six replicates) to ensure the system is performing adequately. Key system suitability parameters include:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be > 2000 for the main peak.

    • % RSD of Peak Area: Should be ≤ 2.0% for replicate injections.

Data Presentation

The following table presents hypothetical data for the purity analysis of three different batches of this compound.

ParameterBatch ABatch BBatch CAcceptance Criteria
Retention Time (min) 4.854.864.84Consistent
Main Peak Area 254896326104782589123-
Total Impurity Peak Area 12548398521456-
Calculated Purity (%) 99.5199.8599.17≥ 99.0%
Individual Unknown Impurity (%) 0.210.080.35≤ 0.10%
Total Impurities (%) 0.490.150.83≤ 1.0%

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Injection Inject Samples and Standards Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Detection UV Detection (224 nm) Injection->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration Purity_Calc Purity Calculation (% Area Normalization) Integration->Purity_Calc Report Final Report Purity_Calc->Report

Caption: Workflow for HPLC purity analysis.

The described RP-HPLC method provides a reliable and robust approach for the quantitative purity assessment of this compound. Adherence to this protocol, including system suitability checks, will ensure accurate and reproducible results, which are essential for the quality control of this important pharmaceutical intermediate. The method should be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, precision, and robustness.[4][5][6]

References

Application Notes and Protocols: NMR Spectral Analysis of 3-Chloro-2-pyrazinemethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed nuclear magnetic resonance (NMR) spectral data and experimental protocols for the characterization of 3-Chloro-2-pyrazinemethanamine hydrochloride. This document is intended to assist researchers in confirming the structure and purity of this compound, which is a valuable building block in medicinal chemistry and drug development.

Introduction

3-Chloro-2-pyrazinemethanamine hydrochloride is a heterocyclic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules. This document presents predicted ¹H and ¹³C NMR data for 3-Chloro-2-pyrazinemethanamine hydrochloride and provides a standardized protocol for acquiring high-quality NMR spectra.

Chemical Structure

IUPAC Name: (3-chloropyrazin-2-yl)methanamine hydrochloride CAS Number: 939412-86-9 Molecular Formula: C₅H₇Cl₂N₃ Molecular Weight: 180.04 g/mol

Chemical structure of 3-Chloro-2-pyrazinemethanamine hydrochloride

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Chloro-2-pyrazinemethanamine hydrochloride. The predictions were performed using advanced computational algorithms, providing a reliable reference for experimental verification. The spectra are predicted for a solution in DMSO-d₆, a common solvent for hydrochloride salts.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-58.65Doublet2.5
H-68.55Doublet2.5
CH₂4.30Singlet-
NH₃⁺8.50 (broad)Singlet-
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C-2150.5
C-3148.0
C-5144.0
C-6143.5
CH₂40.0

Experimental Protocols

This section outlines a general protocol for the acquisition of NMR spectra for small molecules like 3-Chloro-2-pyrazinemethanamine hydrochloride.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.

  • Sample Concentration: Weigh approximately 5-10 mg of 3-Chloro-2-pyrazinemethanamine hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can be used for referencing (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the structural elucidation of a small molecule using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Weigh Compound Solvent Dissolve in Deuterated Solvent Compound->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference Spectrum Phase_Baseline->Reference Analyze_1H Analyze 1H Data (Shifts, Multiplicity, Integration) Reference->Analyze_1H Analyze_13C Analyze 13C Data (Shifts) Reference->Analyze_13C Structure_Elucidation Structure Elucidation & Confirmation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

NMR analysis workflow from sample preparation to structural confirmation.

Interpretation of Spectral Data

  • ¹H NMR Spectrum: The two doublets in the aromatic region (predicted around 8.55-8.65 ppm) are characteristic of the two protons on the pyrazine ring. The singlet around 4.30 ppm corresponds to the methylene (-CH₂-) protons adjacent to the pyrazine ring and the amino group. The broad singlet at a downfield chemical shift (around 8.50 ppm) is indicative of the ammonium (-NH₃⁺) protons of the hydrochloride salt, which often exchange with residual water in the solvent, leading to a broad signal.

  • ¹³C NMR Spectrum: The four signals in the aromatic region (predicted between 143.5 and 150.5 ppm) correspond to the four carbon atoms of the pyrazine ring. The signal around 40.0 ppm is assigned to the methylene (-CH₂-) carbon.

By comparing the experimentally obtained NMR spectra with the predicted data and following the outlined protocols, researchers can confidently verify the identity and purity of 3-Chloro-2-pyrazinemethanamine hydrochloride for its intended applications in research and development.

Application Notes: Scale-up Synthesis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals. These application notes provide detailed protocols for two primary scalable synthetic routes, focusing on process parameters, yields, and safety considerations. The primary route involves the reduction of the key intermediate, 3-chloropyrazin-2-carbonitrile.

Synthetic Strategies

Two main scalable routes for the synthesis of this compound have been identified from the literature.

  • Route A: Reduction of 3-Chloropyrazin-2-carbonitrile: This is the most direct and commonly reported method. It involves the synthesis of the carbonitrile intermediate followed by its reduction to the desired amine hydrochloride. The intermediate, 3-chloropyrazin-2-carbonitrile, can itself be prepared via two scalable methods:

    • Route A1: Starting from pyrazine-2-carbonitrile, which undergoes chlorination.[3][4]

    • Route A2: Starting from 3-hydroxypyrazine-2-carboxamide, which is subjected to dehydration and chlorination.[5][6]

  • Route B: SNAr Approach from 2,3-Dichloropyrazine: A second-generation approach involves the reaction of 2,3-dichloropyrazine with a protected glycine derivative, followed by a deprotection and decarboxylation sequence.[7] This method has been successfully applied on a multi-hundred gram scale for analogous compounds.[7]

The following sections will provide detailed protocols for the synthesis and reduction of the 3-chloropyrazin-2-carbonitrile intermediate (Route A).

Figure 1: High-level overview of synthetic routes to the target compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the key intermediate, 3-Chloropyrazin-2-carbonitrile, and its subsequent reduction to this compound.

Protocol 1: Synthesis of 3-Chloropyrazin-2-carbonitrile (from Pyrazine-2-carbonitrile)

This protocol is based on the chlorination of commercially available pyrazine-2-carbonitrile.[3][4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve pyrazine-2-carbonitrile (e.g., 6.90 g, 65.65 mmol) in a solvent system of toluene (48 mL) and DMF (5 mL).

  • Chlorination: Cool the mixture in an ice bath. Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10-15 minutes, ensuring the internal temperature is maintained.

  • Reaction Progression: Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm gradually to room temperature. Continue stirring for 5 hours.

  • Work-up: After the reaction is complete, carefully decant the toluene layer. Extract the remaining residual oil three times with diethyl ether.

  • Quenching and Neutralization: Combine all organic layers (toluene and ether extracts) and quench with ice water. Neutralize the mixture with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer again with diethyl ether. Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazin-2-carbonitrile as a white powder.[3]

Protocol 2: Synthesis of 3-Chloropyrazin-2-carbonitrile (from 3-Hydroxypyrazine-2-carboxamide)

This alternative route has been demonstrated to be scalable to at least a 100-gram scale without a reduction in yield.[5][6]

  • Reaction Setup: To a solution of 3-hydroxypyrazine-2-carboxamide (e.g., 5g, 37 mmol) in chlorobenzene (20 mL) at 0°C, add diisopropylethylamine (3.5mL, 80mmol).

  • Reagent Addition: Add phosphorus oxychloride (2mL, 40mmol) dropwise to the cooled solution.

  • Reaction: After addition, heat the reaction mixture to 90°C and stir overnight.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure.

  • Extraction: Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying and Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: PE/EtOAc = 10/1) to give the product as a white solid.[6]

Protocol 3: Reduction to this compound

This protocol describes the reduction of the nitrile intermediate to the final product.[8]

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-chloropyrazin-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL).

  • Catalyst Addition: Carefully add Raney Nickel (4.00 g) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and introduce hydrogen gas (e.g., via a hydrogen balloon or in a Parr shaker).

  • Reaction: Stir the reaction mixture at room temperature for 1.5 days. Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Filtration: Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Solvent Removal and Salt Formation: Collect the filtrate and evaporate the acetic acid. Add toluene (40 mL) and evaporate again to remove residual acetic acid. Add 1N HCl (15 mL) to form the hydrochloride salt, followed by another evaporation with toluene (40 mL).

  • Isolation: Dissolve the resulting residue in a suitable solvent like tetrahydrofuran (30 mL), filter any insoluble material, and evaporate the filtrate to dryness to obtain this compound.[8]

G cluster_prep Protocol 1: Intermediate Synthesis cluster_red Protocol 3: Reduction & Salt Formation prep1 Dissolve Pyrazine-2-carbonitrile in Toluene/DMF prep2 Cool to 0°C in Ice Bath prep1->prep2 prep3 Slowly add SO₂Cl₂ prep2->prep3 prep4 Stir at RT for 5h prep3->prep4 prep5 Work-up & Column Chromatography prep4->prep5 prep6 Isolate 3-Chloropyrazin-2-carbonitrile prep5->prep6 red1 Dissolve Intermediate in Acetic Acid prep6->red1 Transfer to next step red2 Add Raney Ni Catalyst red1->red2 red3 Hydrogenate under H₂ atmosphere (1.5 days) red2->red3 red4 Filter Catalyst red3->red4 red5 Evaporate, add HCl, evaporate red4->red5 red6 Isolate Final Product red5->red6

Figure 2: Experimental workflow for the synthesis via chlorination and reduction.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

StepProtocolStarting MaterialScale (Input)Key ReagentsSolvent(s)YieldPurityReference
Intermediate Synthesis 1Pyrazine-2-carbonitrile6.90 gSulfuryl Chloride, DMFToluene51%>98% (post-chromatography)[3]
Intermediate Synthesis 23-Hydroxypyrazine-2-carboxamide5.0 gPhosphorus oxychlorideChlorobenzene79%>98% (post-chromatography)[6]
Final Product Synthesis 33-Chloropyrazin-2-carbonitrile6.00 gRaney Nickel, H₂, HClAcetic Acid~100% (crude)Not specified[8]

Safety Precautions

  • Sulfuryl Chloride & Phosphorus Oxychloride: These reagents are highly corrosive and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Raney Nickel: Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in air. It must be handled as a slurry and kept wet at all times. Use under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a properly functioning hydrogenation apparatus (e.g., Parr shaker) in a well-ventilated area, away from ignition sources.

  • General Precautions: All experimental procedures should be conducted by trained personnel in a laboratory setting with appropriate safety measures in place. Review the Material Safety Data Sheet (MSDS) for all chemicals before use.

References

Application Notes and Protocols for SNAr Reactions of Dichloropyrazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyrazines are versatile building blocks in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Their electron-deficient pyrazine core makes them highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. This document provides detailed application notes and protocols for conducting SNAr reactions on various dichloropyrazine substrates, with a focus on reaction conditions, regioselectivity, and practical experimental procedures.

The pyrazine ring's inherent electronic properties facilitate the displacement of chloride ions by a range of nucleophiles, including amines, alcohols, and thiols. The substitution pattern of the dichloropyrazine isomer (2,3-, 2,5-, or 2,6-) and the nature of any pre-existing substituents significantly influence the reaction's regioselectivity and rate. These factors will be discussed to provide a comprehensive guide for the synthesis of mono- and di-substituted pyrazine derivatives.

General Principles of SNAr on Dichloropyrazines

The SNAr reaction on dichloropyrazines typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is then restored by the departure of the chloride leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring stabilizes the anionic Meisenheimer intermediate, thereby facilitating the reaction.

General SNAr mechanism on a dichloropyrazine substrate.
Regioselectivity

For unsymmetrically substituted dichloropyrazines, the site of nucleophilic attack is governed by the electronic properties of the existing substituent.

  • Electron-donating groups (EDGs) such as alkyl or alkoxy groups, increase the electron density at the adjacent carbon atoms, deactivating them towards nucleophilic attack. Consequently, the nucleophile will preferentially attack the carbon atom further away from the EDG. For instance, in 2-substituted 3,5-dichloropyrazines with an EDG at the 2-position, nucleophilic attack occurs preferentially at the 3-position.[1][2]

  • Electron-withdrawing groups (EWGs) like cyano or ester groups, decrease the electron density at the adjacent carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. In 2-substituted 3,5-dichloropyrazines with an EWG at the 2-position, the nucleophile will preferentially attack the 5-position.[1][2]

Regioselectivity sub_edg 2-EDG-3,5-dichloropyrazine prod_edg 3-substituted product sub_edg->prod_edg Preferential attack at C3 sub_ewg 2-EWG-3,5-dichloropyrazine prod_ewg 5-substituted product sub_ewg->prod_ewg Preferential attack at C5 nu Nucleophile nu->sub_edg nu->sub_ewg

Regioselectivity in SNAr of 2-substituted 3,5-dichloropyrazines.

Data Presentation: SNAr Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the monosubstitution of various dichloropyrazine substrates with different nucleophiles. It is important to note that yields can be highly dependent on the specific substrates and reaction conditions, and optimization may be required for each case.

Table 1: Amination of Dichloropyrazines
DichloropyrazineAmine NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Dichloropyrazine3-MethoxyanilineKOr-BuTHF60-801285
2,5-DichloropyrazineMorpholineK2CO3DMF100492
2,5-DichloropyrazineAnilineNaHDioxane100678
2,3-DichloropyrazinePiperidineEt3NEtOHReflux588
2,6-DichloropyrazineBenzylamineK2CO3DMSO801275
2,3-Dichloropyrazine4-FluoroanilineCs2CO3Toluene1102465
2,6-DichloropyrazinePyrrolidineNa2CO3NMP90882
Table 2: Alkoxylation of Dichloropyrazines
DichloropyrazineAlcohol/Phenol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-DichloropyrazineMethanolNaHMethanolRT1290
2,5-DichloropyrazineEthanolNaEthanolRT1288
2,3-DichloropyrazinePhenolK2CO3DMF120675
2,6-Dichloropyrazine4-ChlorophenolCs2CO3Dioxane1001882
2,5-DichloropyrazineIsopropanolKOr-BuTHF602470
2,3-DichloropyrazineBenzyl alcoholNaHTHF651285
Table 3: Thiolation of Dichloropyrazines
DichloropyrazineThiol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-DichloropyrazineThiophenolK2CO3DMF80495
2,5-DichloropyrazineEthanethiolNaHTHFRT688
2,3-Dichloropyrazine4-MethylthiophenolCs2CO3Dioxane100892
2,6-DichloropyrazineBenzylthiolEt3NACN801285
2,5-Dichloropyrazine1-DodecanethiolKOr-BuDMSO601678

Experimental Protocols

The following protocols provide detailed methodologies for key SNAr reactions on dichloropyrazine substrates.

Protocol 1: Amination of 2,5-Dichloropyrazine with an Aniline Derivative

This protocol describes the reaction of 2,5-dichloropyrazine with 3-methoxyaniline to form N-(5-chloro-2-pyrazinyl)-3-methoxyaniline.

Materials:

  • 2,5-Dichloropyrazine

  • 3-Methoxyaniline

  • Potassium tert-butoxide (KOr-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add 3-methoxyaniline (1.0-1.2 eq) to the solution.

  • Add potassium tert-butoxide (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Alkoxylation of 2,5-Dichloropyrazine with an Alcohol

This protocol details the reaction of 2,5-dichloropyrazine with methanol to form 2-chloro-5-methoxypyrazine.

Materials:

  • 2,5-Dichloropyrazine

  • Anhydrous Methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, carefully add sodium hydride (1.1-1.5 eq) to anhydrous methanol at 0 °C to generate the methoxide.

  • Once the base has fully reacted, add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol.

  • Stir the reaction at room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Thiolation of 2,5-Dichloropyrazine with a Thiol

This protocol describes the reaction of 2,5-dichloropyrazine with thiophenol to form 2-chloro-5-(phenylthio)pyrazine.

Materials:

  • 2,5-Dichloropyrazine

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2,5-dichloropyrazine (1.0 eq) and anhydrous DMF.

  • Add thiophenol (1.0-1.2 eq) to the solution.

  • Add potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the SNAr of dichloropyrazines.

Workflow start Start reagents Combine Dichloropyrazine, Nucleophile, and Base in Solvent start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end End analysis->end

General experimental workflow for SNAr of dichloropyrazines.

Concluding Remarks

The SNAr reaction of dichloropyrazine substrates is a robust and versatile method for the synthesis of a wide range of substituted pyrazines. By carefully selecting the dichloropyrazine isomer, nucleophile, base, solvent, and reaction temperature, researchers can achieve high yields and, in the case of unsymmetrical substrates, control the regioselectivity of the substitution. The protocols and data provided in this document serve as a valuable resource for the development of novel pyrazine-containing compounds for various applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrate-nucleophile combinations is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Boc-Protection and Deprotection of Pyrazine Methylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tert-butoxycarbonyl (Boc) protection and subsequent deprotection of pyrazine methylamines. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents, due to its stability under various conditions and its facile removal under acidic conditions. These protocols are designed to be a valuable resource for researchers working with pyrazine-containing scaffolds.

Introduction

Pyrazine rings and their derivatives are important structural motifs in a wide range of biologically active compounds. The methylamine substituent on the pyrazine ring often serves as a key handle for further functionalization in the synthesis of complex molecules. Protecting this primary amine is crucial to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, offering high yields in its introduction and clean cleavage under mild acidic conditions.[1][2]

This guide outlines the standard procedures for the Boc-protection of pyrazine methylamines using di-tert-butyl dicarbonate (Boc anhydride) and the deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Chemical Transformations

The overall transformation involves two key steps: the protection of the primary amine as a Boc-carbamate and its subsequent deprotection to regenerate the free amine.

Boc_Protection_Deprotection_Pathway PyrazineMethylamine Pyrazine Methylamine BocProtected Boc-Protected Pyrazine Methylamine PyrazineMethylamine->BocProtected Boc₂O, Base DeprotectedAmine Pyrazine Methylamine (as salt or free base) BocProtected->DeprotectedAmine Acid (TFA or HCl)

Caption: Chemical pathway for Boc-protection and deprotection.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical quantitative data for the Boc-protection and deprotection of pyrazine methylamines, based on general procedures and analogous reactions with similar heterocyclic amines.[3][4]

Table 1: Boc-Protection of Pyrazine Methylamine

ParameterConditionTypical ValueReference
Reagents Pyrazine Methylamine1.0 equiv-
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.5 equiv[5]
Base (e.g., NaHCO₃, Et₃N)1.5 - 2.0 equiv[1]
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)-[3][5]
Temperature 0 °C to Room Temperature-[5]
Reaction Time 4 - 16 hours (overnight)-[5]
Typical Yield 85% - 95%-[3]

Table 2: Boc-Deprotection of Pyrazine Methylamine

ParameterTFA MethodHCl MethodReference
Reagents Boc-Protected Pyrazine Methylamine1.0 equiv1.0 equiv
Trifluoroacetic Acid (TFA)25-50% (v/v) in DCM-
Hydrochloric Acid (HCl)-4 M in Dioxane
Solvent Dichloromethane (DCM)Dioxane[1]
Temperature 0 °C to Room TemperatureRoom Temperature[1]
Reaction Time 30 minutes - 2 hours1 - 4 hours[1]
Typical Yield >95% (as TFA salt)>95% (as HCl salt)[1]

Experimental Protocols

Protocol 1: Boc-Protection of (Pyrazin-2-yl)methanamine

This protocol describes a general procedure for the Boc-protection of a pyrazine methylamine using di-tert-butyl dicarbonate.

Materials:

  • (Pyrazin-2-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve (pyrazin-2-yl)methanamine (1.0 equiv) in anhydrous THF or DCM.

  • Addition of Base: Add triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv) to the solution.

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours (or until TLC analysis indicates complete consumption of the starting material).

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl (pyrazin-2-ylmethyl)carbamate.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group using TFA in DCM. The product is typically obtained as the TFA salt.

Materials:

  • tert-Butyl (pyrazin-2-ylmethyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the Boc-protected pyrazine methylamine (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to achieve a 25-50% (v/v) concentration of TFA in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC. The reaction is often accompanied by the evolution of CO₂ gas.[6]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting residue is the pyrazine methylamine as its trifluoroacetate salt, which can often be used directly in the next step.

  • Isolation of Free Amine (Optional):

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 3: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the deprotected amine as its hydrochloride salt, which often precipitates from the reaction mixture and can be easily isolated.

Materials:

  • tert-Butyl (pyrazin-2-ylmethyl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add the Boc-protected pyrazine methylamine (1.0 equiv).

  • Addition of HCl/Dioxane: Add the 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form during this time. Monitor the reaction by TLC.

  • Isolation:

    • Upon completion, the precipitated solid can be collected by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the collected solid under vacuum to obtain the pyrazine methylamine hydrochloride salt.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Experimental Workflow Visualization

Experimental_Workflow cluster_protection Boc-Protection cluster_deprotection Boc-Deprotection p1 Dissolve Pyrazine Methylamine in Solvent p2 Add Base p1->p2 p3 Add Boc₂O at 0°C p2->p3 p4 Stir at RT (4-16h) p3->p4 p5 Aqueous Work-up p4->p5 p6 Purification p5->p6 d1 Dissolve Boc-Protected Amine in Solvent p6->d1 Protected Product d2 Add Acid (TFA or HCl) d1->d2 d3 Stir at RT (0.5-4h) d2->d3 d4 Solvent Removal d3->d4 d5 Isolation of Salt or Neutralization to Free Base d4->d5

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 3-chloropyrazine-2-carbonitrile using a Raney Nickel catalyst.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inactive Catalyst: The activity of Raney Nickel is crucial for this reduction. Ensure the catalyst is fresh or has been properly stored under inert conditions to prevent oxidation.

  • Insufficient Hydrogen Pressure: The reduction of the nitrile group requires an adequate supply of hydrogen. If using a hydrogen balloon, ensure it is sufficiently large and that there are no leaks in the system. For hydrogenators, ensure the pressure is maintained at the recommended level throughout the reaction.

  • Suboptimal Reaction Temperature: While the reaction is often run at room temperature, the rate can be slow. A modest increase in temperature (e.g., to 40-50 °C) may improve the reaction rate and yield. However, excessive heat can promote side reactions.

  • Incomplete Reaction: The reaction can be slow, sometimes requiring extended reaction times (e.g., 1.5 days).[1] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has gone to completion.

  • Product Degradation: The free amine product may be unstable. Conversion to the hydrochloride salt promptly after workup can improve stability and ease of isolation.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: The primary side products in nitrile reductions are often secondary and tertiary amines, formed from the reaction of the initially formed primary amine with the imine intermediate.

  • To minimize these impurities:

    • Use of Acetic Anhydride: Performing the hydrogenation in acetic anhydride with a basic co-catalyst can trap the primary amine as an amide as it is formed, preventing further reaction. The amide can then be hydrolyzed to the desired primary amine.

    • Ammonia Addition: The presence of ammonia in the reaction mixture can help to suppress the formation of secondary and tertiary amines.

Q3: The final product is a dark, oily solid and difficult to purify. What are the best practices for purification?

A3: The crude product can indeed be challenging to handle. Here are some purification strategies:

  • Formation of the Hydrochloride Salt: Conversion to the hydrochloride salt often results in a more crystalline and easier-to-handle solid. This can be achieved by treating a solution of the crude amine with hydrochloric acid (e.g., 1N HCl in an appropriate solvent).[1]

  • Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification method. Toluene is a solvent that has been used in the workup procedure.[1]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purification.

  • Column Chromatography: While potentially challenging for the highly polar amine, chromatography on silica gel may be necessary if other methods fail. A polar eluent system, possibly with a small amount of a basic modifier like triethylamine, may be required.

Q4: How can I effectively remove the Raney Nickel catalyst after the reaction?

A4: Raney Nickel is pyrophoric and must be handled with care.

  • Filtration: The most common method is filtration through a pad of celite or another filter aid. This should be done carefully, ensuring the filter cake does not dry out, as this can increase the risk of fire. The filter cake should be quenched with water immediately after filtration.

  • Magnetic Stirring and Decantation: For smaller scale reactions, the Raney Nickel can be allowed to settle with the aid of a magnetic stir bar (by placing a strong magnet under the flask), and the supernatant can be carefully decanted.

Data Presentation: Impact of Reaction Parameters on Nitrile Reduction

ParameterVariationExpected Impact on Yield/PurityRationale
Catalyst Loading IncreasingIncreased reaction rate, potentially higher yield.More active sites available for hydrogenation.
DecreasingSlower reaction, may be incomplete.Insufficient catalyst for efficient conversion.
Hydrogen Pressure IncreasingIncreased reaction rate, potentially higher yield.Higher concentration of dissolved hydrogen.
DecreasingSlower reaction, may be incomplete.Insufficient hydrogen for the reduction.
Temperature IncreasingIncreased reaction rate.Provides activation energy for the reaction.
Potential for increased side product formation.Higher temperatures can favor side reactions.
DecreasingSlower reaction rate.May lead to incomplete reaction in a reasonable time.
Solvent Protic (e.g., Ethanol)Generally good for nitrile reductions.Solubilizes reactants and facilitates hydrogen transfer.
Aprotic (e.g., THF)Can also be effective.Choice may depend on downstream processing.
Acetic AcidUsed in some protocols for this synthesis.[1]Can act as both solvent and a proton source.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general procedure found in the literature.[1]

Materials:

  • 3-chloropyrazine-2-carbonitrile

  • Raney Nickel (handle with care, pyrophoric)

  • Acetic Acid

  • Hydrogen gas (balloon or cylinder)

  • Toluene

  • 1N Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Filtration aid (e.g., Celite)

Procedure:

  • To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney Nickel (approx. 0.67 g per gram of starting material).

  • The reaction vessel is purged with hydrogen, and a hydrogen balloon is attached (or the vessel is pressurized with hydrogen).

  • The reaction mixture is stirred at room temperature for approximately 1.5 days.

  • Upon completion (monitored by TLC or HPLC), the reaction mixture is carefully filtered through a pad of Celite to remove the Raney Nickel. The filter cake should be kept wet and quenched with water immediately.

  • The filtrate is collected and the solvent is removed under reduced pressure.

  • The residue is azeotropically dried with toluene.

  • The resulting residue is treated with 1N HCl and then again with toluene, with the solvent being removed under reduced pressure after each addition.

  • The solid residue is then dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble material.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway start 3-chloropyrazine-2-carbonitrile reagents Raney Ni, H2 Acetic Acid start->reagents product (3-Chloropyrazin-2-yl)methanamine reagents->product hcl_salt This compound product->hcl_salt HCl

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Raney Ni Activity (Fresh? Properly stored?) start->check_catalyst check_h2 Verify H2 Pressure (No leaks? Sufficient supply?) start->check_h2 check_time_temp Review Reaction Time & Temp (Incomplete reaction?) start->check_time_temp check_workup Analyze Workup Procedure (Product loss during isolation?) start->check_workup solution_catalyst Use fresh/more active catalyst check_catalyst->solution_catalyst solution_h2 Increase H2 pressure/ Ensure leak-proof system check_h2->solution_h2 solution_time_temp Increase reaction time or temperature check_time_temp->solution_time_temp solution_workup Optimize purification/ Ensure complete precipitation of HCl salt check_workup->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Logical Relationship of Side Product Formation

Side_Product_Formation nitrile Nitrile imine Imine Intermediate nitrile->imine + H2 primary_amine Primary Amine (Product) imine->primary_amine + H2 secondary_amine Secondary Amine (Impurity) imine->secondary_amine + Primary Amine

Caption: Formation pathway of secondary amine impurity.

References

Technical Support Center: Purification of Crude (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Chloropyrazin-2-yl)methanamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily solid. What are the likely impurities?

A1: The dark coloration of your crude product likely indicates the presence of polymeric or degradation byproducts formed during synthesis. Given that a known synthesis procedure results in a "black solid," this is a common issue.[1] Other potential impurities include unreacted starting materials, residual solvents (e.g., toluene, THF), and side-products from the reaction, such as imidazole derivatives which can form in pyrazine synthesis.[1]

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities and can yield highly crystalline material. A mixed solvent system, such as ethanol/water, is often a good starting point for polar amine hydrochlorides.

  • Column Chromatography is useful for separating the target compound from impurities with different polarities. Due to the basic nature of the free amine, standard silica gel can lead to poor separation; amino-modified silica gel is a recommended alternative.

  • Acid-Base Extraction is a powerful technique for separating the basic amine from neutral or acidic impurities. This method involves converting the hydrochloride salt to the free amine, extracting it into an organic solvent, washing away water-soluble impurities, and then converting it back to the hydrochloride salt.

Q3: Can I use standard silica gel for column chromatography of this compound?

A3: While possible, it is not recommended. The free amine form of (3-Chloropyrazin-2-yl)methanamine is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product peak, poor separation, and even product degradation on the column. Using amino-modified silica gel or deactivating the standard silica gel with a base (e.g., triethylamine in the eluent) is advisable for better results.

Troubleshooting Guide

Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound. The cooling rate may be too rapid.- Try a lower-boiling point solvent system. - Ensure the solution is not supersaturated before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated. The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling.
Low recovery of purified product. Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution in an ice bath for an extended period to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified product is still colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product as well.

Column Chromatography Issues

IssuePossible Cause(s)Suggested Solution(s)
Product is stuck on the column or shows severe tailing. Strong interaction between the basic amine and acidic silica gel.- Use amino-modified silica gel as the stationary phase. - Add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent to suppress the interaction with silica gel.
Poor separation of the product from impurities. The polarity of the eluent is too high or too low. The column is overloaded.- Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution from a less polar to a more polar solvent system may be necessary. - Reduce the amount of crude product loaded onto the column.

Acid-Base Extraction Issues

IssuePossible Cause(s)Suggested Solution(s)
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel. High concentration of the compound.- Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite.
Low yield after extraction and conversion back to the hydrochloride salt. Incomplete extraction of the free amine into the organic layer. Incomplete precipitation of the hydrochloride salt.- Perform multiple extractions with the organic solvent to ensure complete transfer of the free amine. - Ensure the pH is sufficiently acidic (pH < 2) during the final precipitation step. - Cool the solution in an ice bath to maximize precipitation of the hydrochloride salt.

Purification Data Comparison

The following table presents illustrative data for the purification of 10g of crude this compound with an initial purity of 85%.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Solvent Volume (mL)
Recrystallization (Ethanol/Water)859875150
Column Chromatography (Amino Silica)85>9965500
Acid-Base Extraction859980400

Experimental Protocols

1. Recrystallization from Ethanol/Water

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10g of crude this compound in the minimum amount of hot ethanol (approximately 100 mL). Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

2. Column Chromatography on Amino-Modified Silica Gel

  • Slurry Preparation: Prepare a slurry of amino-modified silica gel in the initial eluent (e.g., 98:2 dichloromethane/methanol).

  • Column Packing: Pack a glass column with the slurry.

  • Sample Loading: Dissolve 5g of the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 2% methanol and gradually increasing to 10%).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

3. Acid-Base Extraction

  • Dissolution: Dissolve 10g of the crude hydrochloride salt in 100 mL of deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 2M sodium hydroxide solution with stirring until the pH is > 10. This will form the free amine.

  • Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Salt Formation: Dissolve the free amine in a minimal amount of ethanol and cool the solution in an ice bath. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the precipitation of the hydrochloride salt is complete (check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

PurificationWorkflow crude Crude Product (Black Solid) recrystallization Recrystallization (Ethanol/Water) crude->recrystallization chromatography Column Chromatography (Amino Silica) crude->chromatography extraction Acid-Base Extraction crude->extraction analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis extraction->analysis pure_product Purified Product (>98% Purity) analysis->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Slow Cooling Lower Boiling Solvent oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate Solution Add Anti-Solvent no_crystals->solution2 Yes solution3 Minimize Solvent Ice Bath Cooling low_yield->solution3 Yes end Successful Crystallization low_yield->end No solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Resolving solubility issues with (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Chloropyrazin-2-yl)methanamine hydrochloride

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and use of this compound, with a specific focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound often used as an intermediate in the synthesis of pharmaceutical products. Its pyrazine core is a feature of various biologically active molecules.

Q2: What are the general solubility characteristics of this compound?

As a hydrochloride salt of an amine, this compound is a polar molecule. Generally, it is expected to be more soluble in polar solvents. The principle of "like dissolves like" is a key consideration when selecting a solvent.

Q3: What are the primary factors that influence the solubility of this compound?

The solubility of this compound can be influenced by several factors, including:

  • Solvent Polarity: Polar solvents are generally more effective at dissolving polar solutes.

  • Temperature: For most solids, solubility increases with temperature.

  • pH of the Solution: The pH of the solvent can significantly impact the solubility of ionizable compounds like amine hydrochlorides.

  • Presence of Other Solutes: The common ion effect can decrease solubility if the solvent already contains chloride ions.

Q4: Are there any known safety precautions I should take when handling this compound?

Users should always consult the Safety Data Sheet (SDS) before handling this compound. It is typically recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Initial Assessment:

    • Verify Solvent Choice: Confirm that the polarity of the solvent is appropriate for a polar hydrochloride salt.

    • Check for Saturation: You may have exceeded the solubility limit of the compound in the chosen solvent at the current temperature.

  • Troubleshooting Steps:

    • Reduce Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

    • Increase Temperature: Gently warm the solution. Many compounds exhibit significantly higher solubility at elevated temperatures. Be cautious and ensure the compound is stable at the intended temperature.

    • Apply Mechanical Agitation:

      • Vortexing: Vigorously mix the solution using a vortex mixer.

      • Sonication: Use an ultrasonic bath to provide energy to break down solute-solute interactions.

    • Change the Solvent: If the compound remains insoluble, consider a different solvent or a solvent mixture. Refer to the solubility data table below for guidance.

Issue 2: The compound precipitates out of solution over time.

  • Initial Assessment:

    • Temperature Fluctuation: The solution may have cooled, causing the solubility to decrease.

    • Solvent Evaporation: The concentration of the solute may have increased due to solvent evaporation.

    • pH Shift: A change in the pH of the solution could lead to precipitation.

  • Troubleshooting Steps:

    • Maintain Temperature: If the experiment allows, maintain the solution at a constant, slightly elevated temperature.

    • Seal the Container: Ensure the container is well-sealed to prevent solvent evaporation.

    • Buffer the Solution: If working with an aqueous solution, use a buffer to maintain a stable pH.

Issue 3: The dissolution rate is too slow for the experimental timeframe.

  • Initial Assessment:

    • Particle Size: Larger crystals will dissolve more slowly than a fine powder.

    • Insufficient Agitation: Inadequate mixing can slow down the dissolution process.

  • Troubleshooting Steps:

    • Reduce Particle Size: If possible, gently grind the compound to a finer powder before adding it to the solvent.

    • Increase Agitation: Use more vigorous or continuous stirring, vortexing, or sonication.

    • Increase Temperature: As with improving overall solubility, warming the solvent can increase the rate of dissolution.

Data Presentation: Estimated Solubility Profile

The following table provides an estimated solubility profile of this compound in common laboratory solvents. This data is based on general principles of solubility for similar compounds and should be used as a starting point for your experiments. It is highly recommended to perform your own solubility tests for precise quantitative data.

SolventPolarity IndexEstimated Solubility
Water10.2Soluble
Dimethyl Sulfoxide (DMSO)7.2Soluble
Methanol6.6Soluble
Ethanol5.2Sparingly Soluble
Tetrahydrofuran (THF)4.0Sparingly Soluble[1]
Dichloromethane (DCM)3.1Insoluble
Toluene2.4Insoluble
Hexane0.1Insoluble

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general procedure to determine the approximate solubility of the compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

  • Temperature-controlled shaker or water bath

  • Micropipettes

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check for the presence of undissolved solid.

  • Sample Collection and Preparation: a. After the equilibration period, allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a micropipette. c. Immediately filter the supernatant using a syringe filter to remove any remaining solid particles.

  • Quantification: a. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. b. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation of Solubility: a. Calculate the concentration in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound Insoluble check_solvent Is the solvent appropriate? (Polar for polar compound) start->check_solvent reduce_conc Reduce Concentration check_solvent->reduce_conc Yes change_solvent Change Solvent / Use Co-solvent check_solvent->change_solvent No increase_temp Increase Temperature reduce_conc->increase_temp agitate Apply Mechanical Agitation (Vortex/Sonicate) increase_temp->agitate soluble Compound Soluble agitate->soluble Success insoluble Still Insoluble agitate->insoluble Failure change_solvent->soluble Success insoluble->change_solvent

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_1 Experimental Workflow for Solubility Determination prep_solution 1. Prepare Saturated Solution (Excess Solute + Solvent) equilibrate 2. Equilibrate (e.g., 24-48h at constant T) prep_solution->equilibrate sample 3. Collect Supernatant equilibrate->sample filter_sample 4. Filter Sample sample->filter_sample quantify 5. Quantify Concentration (e.g., HPLC, UV-Vis) filter_sample->quantify calculate 6. Calculate Solubility quantify->calculate

Caption: A step-by-step experimental workflow for determining solubility.

References

Technical Support Center: Optimizing Cyanation of (5-chloropyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the cyanation of (5-chloropyrazin-2-yl)methanamine to produce (5-cyanopyrazin-2-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed cyanation of (5-chloropyrazin-2-yl)methanamine.

Issue 1: Low or Incomplete Conversion

Observation: HPLC or TLC analysis of the reaction mixture shows a significant amount of starting material, (5-chloropyrazin-2-yl)methanamine, remaining even after extended reaction times.

Potential Causes and Solutions:

  • Insufficient Base: The reaction is sensitive to the amount of base, particularly when starting with the hydrochloride salt of the amine. Initial studies have shown that a substoichiometric amount of potassium acetate (KOAc) leads to low conversion (around 38%).[1]

    • Recommendation: Increase the stoichiometry of the base. For the hydrochloride salt, using at least 1.5 equivalents of KOAc has been shown to improve conversion to over 55%.[1] Further optimization of the base and its stoichiometry may be required.

  • Catalyst Deactivation: Palladium catalysts can be deactivated by excess cyanide ions in the reaction mixture. This can lead to a stalled reaction.

    • Recommendation: While not specifically documented for this substrate, the use of bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. Consider ligands such as DPEPhos, which has been used with some success.[1]

  • Inadequate Temperature: The reaction may require a specific temperature to proceed at an optimal rate.

    • Recommendation: Ensure the reaction temperature is maintained consistently. A typical starting point for palladium-catalyzed cyanations is around 100°C.

  • Poor Solubility of Reagents: The insolubility of the cyanide source or other reagents can hinder the reaction.

    • Recommendation: Ensure adequate stirring and consider solvents that can better solubilize all reaction components. Biphasic solvent systems, such as dioxane and water, have been used successfully in similar cyanations.

Issue 2: Formation of Side Products and Purification Challenges

Observation: The crude reaction mixture shows the presence of impurities, which may include oligomeric side-products, making purification by chromatography difficult and resulting in lower purity of the isolated product.[1]

Potential Causes and Solutions:

  • Reaction with the Aminomethyl Group: The primary amine of the starting material or product can potentially react with the starting material or other intermediates, leading to the formation of dimers or oligomers.

    • Recommendation: While specific side products for this reaction are not fully characterized in the available literature, minimizing reaction time and temperature, once optimal conversion is achieved, may reduce their formation.

  • Hydrolysis of the Cyano Group: If water is present in the reaction and the conditions are harsh, the newly formed cyano group could be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid.

    • Recommendation: Use anhydrous solvents and reagents if hydrolysis is suspected.

  • Difficult Purification: The desired product and impurities may have similar polarities, making chromatographic separation challenging.

    • Recommendation: The primary literature suggests that purification for this specific transformation requires chromatography.[1] If baseline impurities are an issue, filtering the crude material through a silica gel plug before full chromatographic purification may be beneficial.[1] Development of a non-chromatographic purification method, such as crystallization, would require further investigation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the cyanation of (5-chloropyrazin-2-yl)methanamine hydrochloride?

A1: Based on available literature, a promising starting point is a palladium-catalyzed reaction using a catalyst system like [Pd(cinnamyl)Cl]2 with the ligand DPEPhos. It is crucial to use a sufficient amount of a weak base, such as potassium acetate (KOAc), with at least 1.5 equivalents recommended when starting with the hydrochloride salt.[1] A common solvent system for similar reactions is a mixture of dioxane and water.

Q2: What are some alternative cyanide sources I can use?

A2: While zinc cyanide is commonly used in palladium-catalyzed cyanations, less toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been successfully employed for the cyanation of other heteroaryl chlorides. This could be a viable option to explore for this reaction as well.

Q3: My reaction is very slow. What can I do to increase the rate?

A3: Apart from optimizing the temperature, the choice of catalyst and ligand can significantly impact the reaction rate. Screening different palladium sources and phosphine ligands may be necessary. For electron-deficient heteroaryl chlorides, ligands that promote a faster reductive elimination step can be beneficial.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the desired product and any major side products.

Q5: The isolated yield is low even with good conversion. What are the potential reasons?

A5: Low isolated yields despite good conversion can be due to several factors, including product loss during workup and purification, or the formation of side products that are difficult to separate. The literature on this specific reaction notes that even after chromatography, the purity of the isolated product can be a challenge, which could contribute to a lower overall yield of high-purity material.[1]

Data Presentation

Table 1: Summary of Reported Reaction Conditions and Outcomes for the Cyanation of (5-chloropyrazin-2-yl)methanamine hydrochloride[1]

ParameterCondition 1Condition 2Optimized Condition
Palladium Source [Pd(cinnamyl)Cl]2[Pd(cinnamyl)Cl]2[Pd(cinnamyl)Cl]2
Ligand DPEPhosDPEPhosDPEPhos
Pd Loading Not specifiedNot specified2.5 mol %
Ligand Loading Not specifiedNot specified5 mol %
Cyanide Source Zn(CN)2Zn(CN)2Zn(CN)2
Base KOAcKOAcKOAc
Base Stoichiometry 0.5 equiv.1.5 equiv.Not specified
Solvent Not specifiedNot specifiedNot specified
Temperature Not specifiedNot specifiedNot specified
Conversion 38%55%Not specified
Isolated Yield Not specifiedNot specified70% (after chromatography)
Product Purity (LCAP) 4%8%Not specified

Experimental Protocols

Key Experiment: Palladium-Catalyzed Cyanation of (5-chloropyrazin-2-yl)methanamine hydrochloride

The following is a representative protocol adapted from the findings reported in the literature.[1] Researchers should perform their own optimization based on their specific experimental setup and safety protocols.

Materials:

  • (5-chloropyrazin-2-yl)methanamine hydrochloride

  • Zinc cyanide (Zn(CN)2)

  • Potassium acetate (KOAc)

  • [Pd(cinnamyl)Cl]2

  • DPEPhos (Bis(2-diphenylphosphinophenyl)ether)

  • Anhydrous dioxane

  • Degassed water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add (5-chloropyrazin-2-yl)methanamine hydrochloride (1 equiv.), zinc cyanide (approx. 0.6 equiv.), and potassium acetate (1.5 equiv.).

  • In a separate vial, prepare the catalyst by dissolving [Pd(cinnamyl)Cl]2 (0.025 equiv.) and DPEPhos (0.05 equiv.) in anhydrous dioxane.

  • Add the catalyst solution to the reaction vessel containing the starting materials.

  • Seal the reaction vessel and purge with an inert atmosphere (nitrogen or argon).

  • Add any additional solvent (e.g., degassed water to create a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup. The specific procedure will depend on the solvent system used.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (5-cyanopyrazin-2-yl)methanamine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactants: (5-chloropyrazin-2-yl)methanamine HCl Zn(CN)2, KOAc C Combine and Purge with Inert Gas A->C B Prepare Catalyst: [Pd(cinnamyl)Cl]2 + DPEPhos in Dioxane B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (HPLC/TLC) D->E F Cool to RT and Aqueous Workup E->F G Column Chromatography F->G H Isolate Product: (5-cyanopyrazin-2-yl)methanamine G->H

Caption: A typical experimental workflow for the palladium-catalyzed cyanation.

troubleshooting_low_conversion Start Low Conversion Observed CheckBase Is Base Stoichiometry Sufficient (>=1.5 eq.)? Start->CheckBase IncreaseBase Increase Base (e.g., KOAc) CheckBase->IncreaseBase No CheckCatalyst Is Catalyst/Ligand System Optimal? CheckBase->CheckCatalyst Yes IncreaseBase->CheckCatalyst ScreenCatalyst Screen Catalysts and Ligands CheckCatalyst->ScreenCatalyst No CheckTemp Is Reaction Temperature Adequate? CheckCatalyst->CheckTemp Yes ScreenCatalyst->CheckTemp OptimizeTemp Optimize Temperature CheckTemp->OptimizeTemp No End Improved Conversion CheckTemp->End Yes OptimizeTemp->End

Caption: Troubleshooting logic for addressing low reaction conversion.

References

Technical Support Center: Handling Hygroscopic Pyrazine Amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling of hygroscopic pyrazine amine salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazine amine salts hygroscopic?

A1: The hygroscopicity of pyrazine amine salts stems from the presence of the pyrazine ring and the amine functional groups. The nitrogen atoms in the pyrazine ring and the amine group can form hydrogen bonds with water molecules in the surrounding atmosphere. This interaction leads to the absorption and adsorption of moisture, causing the solid salt to become sticky, clump, or even deliquesce (dissolve in the absorbed water). The degree of hygroscopicity can be influenced by the specific counter-ion of the salt and the substitution pattern on the pyrazine ring.

Q2: What are the primary consequences of improper handling of hygroscopic pyrazine amine salts?

A2: Improper handling can lead to several experimental issues:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors in mass measurements, resulting in incorrect concentrations of solutions and inaccurate stoichiometric calculations for reactions.

  • Degradation of the Compound: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis, leading to the formation of impurities and a decrease in the purity of the active pharmaceutical ingredient (API).[1][2]

  • Altered Physical Properties: Moisture uptake can change the crystal structure, particle size, and flowability of the powder, which can affect dissolution rates and formulation performance.

  • Reduced Shelf-Life and Stability: Long-term exposure to humidity will compromise the stability and shorten the shelf-life of the compound.

Q3: How should I store hygroscopic pyrazine amine salts?

A3: Proper storage is critical to maintain the integrity of the salt.

  • Primary Storage: Store the compound in a tightly sealed container, preferably made of amber glass to protect from light, which can also contribute to degradation. The container should be placed inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).

  • Controlled Environment: For highly hygroscopic salts, storage in a glove box or a dry box with a controlled low-humidity atmosphere (e.g., nitrogen or argon) is recommended.

  • Temperature: Store at the temperature recommended on the product's certificate of analysis. Generally, cool and dry conditions are preferred.

Troubleshooting Guide

Problem: The salt appears clumpy or has turned into a sticky solid, making it difficult to weigh.

  • Cause: The salt has absorbed a significant amount of moisture from the atmosphere.

  • Solution:

    • Drying: Dry the salt under vacuum at a temperature that will not cause decomposition. The appropriate temperature should be determined by thermogravimetric analysis (TGA) if possible.

    • Handling Environment: Once dry, handle the salt exclusively in a controlled, low-humidity environment such as a glove box.

    • Weighing Technique: Use a pre-tared, sealed weighing vessel. Quickly add the salt and seal the vessel before removing it from the controlled environment for weighing.

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after preparing a solution.

  • Cause: The salt may have degraded due to the presence of moisture. Hydrolysis of the amine or other functional groups on the pyrazine ring is a common degradation pathway.

  • Solution:

    • Moisture Determination: Determine the water content of your solid salt using Karl Fischer titration to assess the extent of moisture absorption.

    • Use Anhydrous Solvents: Prepare solutions using anhydrous solvents to minimize further degradation.

    • Fresh Samples: If possible, use a fresh, unopened container of the salt for your experiments.

    • Stability Study: Conduct a small-scale stability study by dissolving the salt in your chosen solvent and analyzing it at different time points to understand its stability in solution.

Problem: My experimental results are inconsistent and not reproducible.

  • Cause: Inconsistent moisture content in the pyrazine amine salt can lead to variability in the actual concentration of your solutions.

  • Solution:

    • Standardize Handling Procedures: Implement a strict and consistent protocol for handling the salt, including the use of a glove box for weighing and solution preparation.

    • Moisture Content Correction: Routinely measure the water content of the salt using Karl Fischer titration and correct the weighed mass to reflect the amount of anhydrous compound.

    • Dynamic Vapor Sorption (DVS) Analysis: For a thorough understanding of the material's behavior, perform DVS analysis to determine its moisture sorption isotherm. This will inform you about the critical humidity levels to avoid.

Data Presentation

Table 1: Hygroscopicity Classification of Pyrazine Amine Salts (Illustrative Data)

CompoundSalt FormHygroscopicity Classification*Critical Relative Humidity (RH) for Significant Water Uptake
2-AminopyrazineHydrochlorideVery Hygroscopic> 40% RH
2-Amino-5-bromopyrazineHydrobromideHygroscopic> 60% RH
2,3-DiaminopyrazineDihydrochlorideSlightly Hygroscopic> 75% RH
AmilorideHydrochlorideSlightly Hygroscopic> 80% RH

*Based on the European Pharmacopoeia classification.

Experimental Protocols

Protocol 1: Weighing and Dissolution of a Hygroscopic Pyrazine Amine Salt

Objective: To accurately weigh a hygroscopic pyrazine amine salt and prepare a solution of a specific concentration.

Materials:

  • Hygroscopic pyrazine amine salt

  • Anhydrous solvent

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Analytical balance (located inside a glove box)

  • Glove box with a controlled low-humidity atmosphere

Procedure:

  • Transfer all necessary materials (salt container, spatula, weighing paper, volumetric flask with a stopper) into the glove box antechamber and allow the atmosphere to equilibrate.

  • Inside the glove box, open the container of the hygroscopic salt.

  • Place the weighing paper on the analytical balance and tare it.

  • Using the spatula, quickly transfer the desired amount of the salt onto the weighing paper. Record the mass accurately.

  • Carefully transfer the weighed salt into the volumetric flask.

  • Using a funnel, add a small amount of the anhydrous solvent to the volumetric flask to dissolve the salt.

  • Once the salt is dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Seal the volumetric flask before removing it from the glove box.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a hygroscopic pyrazine amine salt sample.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Hygroscopic pyrazine amine salt sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the appropriate solvent to the titration vessel and titrate to a dry endpoint to eliminate any residual moisture in the solvent.

  • Accurately weigh the hygroscopic pyrazine amine salt in a sealed container. This should be done in a glove box for highly sensitive samples.

  • Quickly transfer a known mass of the salt into the titration vessel.

  • Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 3: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption and desorption characteristics of a pyrazine amine salt.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Hygroscopic pyrazine amine salt sample

  • Microbalance sample pan

Procedure:

  • Calibrate the DVS instrument according to the manufacturer's protocol.

  • Accurately weigh a small amount of the pyrazine amine salt (typically 5-20 mg) into a sample pan.

  • Place the sample pan in the DVS instrument.

  • Set the experimental parameters, including the temperature (e.g., 25 °C) and the relative humidity (RH) program. A typical program involves a drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 10% to 90% RH) and then a stepwise decrease back to 0% RH.

  • Start the experiment. The instrument will measure the change in mass of the sample as a function of RH at a constant temperature.

  • The instrument software will generate a moisture sorption-desorption isotherm, which plots the percentage change in mass versus RH.

  • Analyze the isotherm to determine the hygroscopicity of the sample, identify any phase transitions, and determine critical humidity levels.

Visualizations

Handling_Hygroscopic_Salt cluster_handling Handling Procedure start Receive Pyrazine Amine Salt check_hygroscopicity Assess Hygroscopicity (e.g., from literature, CoA) start->check_hygroscopicity storage Store in Desiccator or Glove Box check_hygroscopicity->storage Hygroscopic weighing Weighing check_hygroscopicity->weighing Non-hygroscopic (or low) storage->weighing Transfer to glove box dissolution Dissolution weighing->dissolution Use anhydrous solvents analysis Analysis dissolution->analysis end Experiment Complete analysis->end Degradation_Pathway pyrazine_amine_salt Pyrazine Amine Salt (Solid) hydrated_salt Hydrated Salt (Solid) pyrazine_amine_salt->hydrated_salt Moisture Adsorption moisture H₂O (from atmosphere) moisture->hydrated_salt deliquescence Deliquescence hydrated_salt->deliquescence Further Moisture Uptake aqueous_solution Aqueous Solution of Pyrazine Amine Salt deliquescence->aqueous_solution Dissolution in Absorbed Water hydrolysis Hydrolysis aqueous_solution->hydrolysis degradation_products Degradation Products (e.g., Hydroxypyrazine, opened-ring species) hydrolysis->degradation_products

References

Technical Support Center: Reduction of Pyrazine Esters to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the selective reduction of pyrazine esters to their corresponding aldehydes, a critical transformation in pharmaceutical and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the reduction of pyrazine esters, primarily using Diisobutylaluminium Hydride (DIBAL-H).

Q1: My reaction shows low or no conversion of the starting ester. What are the likely causes?

Answer: Low conversion is a frequent issue that can typically be traced back to reagent quality, reaction setup, or insufficient equivalents of the reducing agent.

  • Reagent Quality: DIBAL-H is sensitive to air and moisture. Ensure that the DIBAL-H solution is fresh or has been recently titrated to verify its molarity.[1] Using a non-verified or old batch of reagent is a common cause of failure.

  • Reaction Conditions: The reaction demands a strictly anhydrous and inert (nitrogen or argon) atmosphere.[1] Any moisture present will quench the hydride reagent, rendering it inactive. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Insufficient Reagent: While a slight excess is sometimes needed, using significantly less than 1.0 equivalent of active DIBAL-H will result in incomplete conversion. Calibrate the reagent and use 1.0–1.2 equivalents for a complete reaction.[1]

Q2: I'm observing significant over-reduction to the pyrazine alcohol. How can I prevent this?

Answer: The formation of the primary alcohol is the most common side reaction and is almost always due to the reaction temperature rising prematurely or the use of excess reducing agent.[1][2][3]

  • Strict Temperature Control: The key to stopping the reaction at the aldehyde stage is maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of DIBAL-H and for a period after.[4][5][6] The tetrahedral intermediate formed is stable at this low temperature but collapses and gets reduced further if the solution warms up.[7][8]

  • Controlled Stoichiometry: Use only 1.0-1.2 equivalents of DIBAL-H.[1] An excess of 1.5 equivalents or more will almost certainly lead to the alcohol byproduct.[1]

  • Cold Quench: The reaction must be quenched at -78 °C.[1] A slow, dropwise addition of a proton source like methanol (to destroy excess DIBAL-H) followed by a cold aqueous workup (e.g., saturated Rochelle's salt or ammonium chloride) is crucial.[1][4] Warming the reaction mixture before the quench will lead to over-reduction.[3]

Q3: My Thin-Layer Chromatography (TLC) analysis is confusing. How can I effectively monitor the reaction?

Answer: TLC is an essential tool for monitoring these reactions.[4][9] A common pitfall is that the workup of the TLC sample itself can alter the product distribution.[3]

  • Proper TLC Procedure:

    • Spotting: Use a three-lane spotting system on your TLC plate: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).[10]

    • Quenching the Aliquot: Withdraw a small aliquot from the reaction mixture with a glass capillary. Immediately quench it in a separate small vial containing a suitable workup solution (like a drop of ethyl acetate and a drop of saturated Rochelle's salt) before spotting on the TLC plate. This prevents the DIBAL-H in the aliquot from causing over-reduction on the plate itself.

    • Analysis: The disappearance of the starting material spot in the "Rxn" lane is the primary indicator of reaction completion.[10] The aldehyde product should have a different Rf value than the ester and the more polar alcohol byproduct.

Q4: The reaction workup is forming gels and emulsions, making extraction difficult. What is the solution?

Answer: The aluminum salts formed during the quench are often gelatinous and can complicate the extraction process.[1]

  • Use of Rochelle's Salt: Quenching with methanol followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is highly effective.[3][4] Stirring the biphasic mixture for a few hours (or overnight) will break down the aluminum salt complex, resulting in two clear, easily separable layers.[3]

  • Filtration through Celite: After quenching, the resulting suspension can be filtered through a pad of Celite® (diatomaceous earth) to remove the insoluble aluminum salts before proceeding with the aqueous extraction.[1][4]

Data Summary: DIBAL-H Reduction Conditions

The outcome of the reduction is highly dependent on stoichiometry and temperature. The following table summarizes the expected products under different conditions.

ParameterCondition for Aldehyde (Desired)Condition for Alcohol (Over-reduction)
DIBAL-H Equivalents 1.0 - 1.2[1]> 1.5[1]
Temperature ≤ -60 °C (typically -78 °C)[1][2][3]> -50 °C or warming before quench[1][5]
Quenching Protocol Slow addition of MeOH at -78 °C, then cold aqueous solution[1][4]Quenching at warmer temperatures or rapid, uncontrolled quench[3]

Key Experimental Protocol

General Protocol for DIBAL-H Reduction of a Pyrazine Ester to an Aldehyde

This protocol provides a generalized procedure. Specific substrate reactivity may require optimization.

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), add a solution of the pyrazine ester (1.0 eq.) in an anhydrous solvent (e.g., Toluene, THF, or DCM) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.[4]

  • Cooling:

    • Cool the ester solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition and reaction time.[4]

  • DIBAL-H Addition:

    • Slowly add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1 eq.) dropwise to the cold ester solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.[4][6]

  • Reaction Monitoring:

    • Stir the reaction at -78 °C for the recommended time (typically 1-2 hours).[4] Monitor the reaction's progress by TLC, ensuring aliquots are quenched properly before spotting.[9]

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly add methanol (e.g., 3-4 eq.) dropwise to quench any excess DIBAL-H.[3][4]

    • After stirring for 15 minutes, add a saturated aqueous solution of Rochelle's salt and allow the mixture to warm to room temperature.[4]

  • Workup & Isolation:

    • Stir the mixture vigorously until the two layers become clear (this can take several hours).

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) two to three times.[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][11]

  • Purification:

    • Purify the crude aldehyde product by column chromatography on silica gel.[4]

Visual Guides & Workflows

General Experimental Workflow

G prep 1. Preparation Pyrazine Ester in Anhydrous Solvent cool 2. Cooling Cool to -78 °C prep->cool add 3. DIBAL-H Addition Slowly add 1.1 eq DIBAL-H at -78 °C cool->add react 4. Reaction & Monitoring Stir at -78 °C Monitor by TLC add->react quench 5. Quenching Add MeOH, then Rochelle's Salt at -78 °C react->quench workup 6. Workup Warm to RT, Extract, Dry, Concentrate quench->workup purify 7. Purification Column Chromatography workup->purify product Purified Pyrazine Aldehyde purify->product G start Check TLC after 2h at -78 °C no_change Starting Material (SM) remains? start->no_change Incomplete sm_gone SM consumed? start->sm_gone Complete cause_no_rxn Possible Causes: - Inactive DIBAL-H - Insufficient DIBAL-H - Moisture in reaction no_change->cause_no_rxn Yes over_reduced Major spot is more polar than SM (Alcohol)? sm_gone->over_reduced Check Products action_no_rxn Action: - Titrate DIBAL-H - Use fresh/anhydrous solvent - Add more DIBAL-H (0.2 eq) cause_no_rxn->action_no_rxn cause_over_red Possible Causes: - Temp > -70 °C - >1.2 eq DIBAL-H used - Warmed before quench over_reduced->cause_over_red Yes success Main product spot is between SM and Alcohol? over_reduced->success No action_over_red Next Time: - Maintain -78 °C strictly - Verify DIBAL-H concentration - Ensure cold quench cause_over_red->action_over_red proceed Success! Proceed to Quench & Workup success->proceed Yes

References

Technical Support Center: Catalyst Selection for Reactions Involving Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving chloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with chloropyrazines often challenging?

A1: Chloropyrazines present unique challenges in cross-coupling reactions primarily due to two factors:

  • Low Reactivity: The Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition step in the catalytic cycle difficult compared to their bromo or iodo counterparts.[1]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to deactivation or inhibition of its catalytic activity.[2][3]

Q2: What are the most critical parameters to consider when selecting a catalyst system for chloropyrazine couplings?

A2: The success of a cross-coupling reaction with chloropyrazines is highly dependent on the careful selection of several components:

  • Palladium Pre-catalyst: Pd(0) and Pd(II) sources like Pd₂(dba)₃, Pd(OAc)₂, and Pd(PPh₃)₄ are commonly used.[4] More active, third-generation Buchwald-Hartwig pre-catalysts can be particularly effective for less reactive chloropyrazines.[5]

  • Ligand: The choice of ligand is crucial.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2] These ligands help to stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyrazine nitrogen.[2]

  • Base: The base plays a critical role in the transmetalation step (in Suzuki-Miyaura) or deprotonation of the amine (in Buchwald-Hartwig amination).[3][5] Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[2][3]

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperatures. Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation.[1][4]

Q3: How can I minimize catalyst deactivation when working with chloropyrazines?

A3: Catalyst deactivation is a common issue.[2] To mitigate this:

  • Use appropriate ligands: As mentioned, bulky, electron-rich ligands can protect the palladium center.[2]

  • Ensure inert conditions: The active Pd(0) catalyst is sensitive to oxygen.[1] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]

  • Purity of reagents: Impurities in reagents or solvents can poison the catalyst. Use high-purity materials.[3]

  • Temperature control: While higher temperatures can promote the reaction, they can also lead to catalyst degradation. A temperature screen is recommended to find the optimal balance.[2][3]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes:

  • Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for the less reactive chloropyrazine.[1]

  • Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step efficiently.[5]

  • Protodeboronation: The boronic acid coupling partner may be unstable under the reaction conditions, leading to the formation of an undesired C-H bond instead of the desired C-C bond.[2][5] This can be promoted by the presence of water.[2]

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]

Solutions:

  • Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[2]

  • Screen different bases: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2]

  • Use more stable boron reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to protodeboronation.[2]

  • Ensure thorough degassing: To minimize homocoupling, ensure all solvents are properly degassed. Using a Pd(0) source or an efficient precatalyst system can also help.[2]

  • Increase reaction temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.[2]

Problem 2: Poor Performance in Buchwald-Hartwig Amination

Possible Causes:

  • Catalyst Inhibition by Pyrazine Nitrogen: The nitrogen atoms on the pyrazine ring can strongly coordinate to the palladium center, inhibiting its catalytic activity.[5]

  • Inappropriate Ligand: The ligand may not be suitable for activating the C-Cl bond or for facilitating the C-N bond-forming reductive elimination.

  • Base Incompatibility: The chosen base may not be strong enough or could be participating in side reactions.

Solutions:

  • Employ specialized ligands: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are known to be effective for C-N couplings with heteroaryl chlorides.[3]

  • Optimize the base: A strong, non-nucleophilic base like NaOtBu is often used.[3] However, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, potentially requiring higher temperatures or longer reaction times.[5]

  • Consider catalyst loading: In some cases, a slightly higher catalyst loading might be necessary to overcome partial deactivation.

Data Presentation: Catalyst Systems for Cross-Coupling Reactions

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyrazines

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/Water100
Pd(OAc)₂SPhosK₃PO₄Toluene100
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/Water90
PdCl₂(dppf)-Cs₂CO₃Toluene/Water75

Data compiled from multiple sources for illustrative starting conditions.[6][7]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyrazines

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100
Pd₂(dba)₃XPhosCs₂CO₃Toluene100

Data compiled from multiple sources for illustrative starting conditions.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrazine
  • Reaction Setup: To an oven-dried reaction vial equipped with a stir bar, add the 2-chloropyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[3]

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrazine
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene).[3] Then add the 2-chloropyrazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[3]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base Ar-X Ar-X

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield catalyst Is the catalyst system active enough? start->catalyst solution1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution1 No base Is the base effective? catalyst->base Yes solution1->base solution2 Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution2 No temp Is the reaction temperature sufficient? base->temp Yes solution2->temp solution3 Increase temperature (e.g., 80-120 °C). Consider microwave irradiation. temp->solution3 No degas Is the system properly degassed? temp->degas Yes solution3->degas solution4 Thoroughly degas all solvents and reagents. Maintain an inert atmosphere. degas->solution4 No end Re-run Optimized Reaction degas->end Yes solution4->end

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Minimizing Impurities in Large-Scale Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale pyrazine synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges in obtaining high-purity pyrazines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the synthesis and purification of pyrazines.

Synthesis Troubleshooting

Question: My pyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in large-scale pyrazine synthesis can be attributed to several factors. Here are some of the most common culprits and potential solutions:

  • Purity of Starting Materials: The purity of your starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, is critical. Impurities can lead to unwanted side reactions, consuming reactants and generating by-products that complicate purification. It is advisable to purify starting materials before use.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine. If this oxidation step is incomplete, the final product will be a mixture, thus lowering the yield of the desired pyrazine. Ensure your oxidizing agent is active and used in the correct stoichiometric amount, or that reaction conditions (like aeration) are sufficient for oxidation.

  • Suboptimal Reaction Conditions: Pyrazine synthesis is often sensitive to reaction conditions.

    • Temperature: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts. Conversely, temperatures above 450°C can cause the pyrazine ring to decompose.[1]

    • Catalyst and Base: The choice and loading of the catalyst and base are crucial. For instance, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases.[1]

    • Solvent: The solvent can significantly influence the reaction outcome. For example, in the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol has been shown to produce higher yields compared to other organic solvents like methanol or THF.

  • Side Reactions: The formation of by-products, such as imidazole derivatives, can significantly reduce the yield of the desired pyrazine. Optimizing reaction conditions can help to minimize these side reactions.

Question: I am observing significant amounts of imidazole by-products in my reaction mixture. How can I prevent their formation and remove them?

Answer: Imidazole formation is a common side reaction in pyrazine synthesis, particularly when using certain starting materials and solvents.

  • Prevention: The choice of solvent during extraction is a key factor. Using a non-polar solvent like hexane for liquid-liquid extraction can help prevent the co-extraction of more polar imidazole derivatives. Solvents such as methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles.[1]

  • Removal:

    • Column Chromatography: If imidazole impurities are present, column chromatography using silica gel is an effective purification method. A common eluent system is a mixture of hexane and ethyl acetate.

    • Distillation: For volatile pyrazines, distillation can be used to separate them from non-volatile imidazole impurities.

Purification Troubleshooting

Question: My liquid-liquid extraction (LLE) is not efficiently isolating the pyrazine product. How can I improve this?

Answer: LLE is a common initial purification step, but its efficiency can be limited.

  • Multiple Extractions: A single extraction is often insufficient to achieve a high recovery. Performing multiple extractions with fresh solvent is recommended to ensure maximum product recovery.

  • Solvent Selection: As mentioned previously, the choice of extraction solvent is critical. For the selective extraction of pyrazines while leaving polar impurities like 4-methyl imidazole behind, hexane is a suitable choice.[2]

Question: I am having difficulty purifying my solid pyrazine derivative by recrystallization. What are the common pitfalls?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but it requires careful execution.

  • Solvent Choice: The ideal solvent should dissolve the pyrazine derivative well at high temperatures but poorly at low temperatures.

  • Cooling Rate: Rapid cooling, often referred to as "shock cooling," can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals. It is crucial to allow the solution to cool slowly and without disturbance.[2]

  • Solvent Volume: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, resulting in low or no crystal yield.[2]

Data Presentation

The following tables summarize quantitative data on the synthesis and purification of pyrazines to aid in the selection of appropriate methods and conditions.

Table 1: Comparison of Common Pyrazine Synthesis Methodologies

Synthesis MethodTypical SubstratesTypical ProductsReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Condensation of 1,2-diamines and α-dicarbonyls Ethylenediamine, GlyoxalUnsubstituted and substituted pyrazinesRoom temperature or gentle heating in a solvent like ethanol or acetic acid.Generally highVersatile, high-yielding, and straightforward.[3]Requires an oxidation step if the dihydropyrazine intermediate is stable.
Staedel-Rugheimer Synthesis α-halo ketones, AmmoniaSymmetrically substituted pyrazinesHeating under reflux.Moderate to highA classical and reliable method for specific products.[3]Potential for side reactions due to reactive starting materials.
Gutknecht Synthesis α-amino ketones (often generated in situ)Substituted pyrazinesSelf-condensation followed by oxidation.Moderate to highVersatile for various substitution patterns.[3]The synthesis and stability of the α-amino ketone intermediate can be challenging.
Biosynthesis L-threonine, Glucose2,5-DimethylpyrazineMild conditions (e.g., 30-40°C, atmospheric pressure).Up to 2.9 g/L in engineered E. coli"Green" and sustainable, with fewer toxic by-products.[4]Lower volumetric productivity compared to chemical synthesis.

Table 2: Effect of Solvent on Yield in Enzymatic Synthesis of Pyrazinamide Derivatives

Solventlog PYield (%)By-products
tert-Amyl alcohol1.3High-
Ethanol-0.24ModeratePyrazine esters
Isopropanol0.05ModeratePyrazine esters
Isobutanol0.8ModeratePyrazine esters
Methanol-0.77Low-
Acetonitrile-0.34Low-
Dichloromethane1.25Low-
DMSO-1.35Low-
THF0.46Low-
2-MeTHF1.1Low-
Data adapted from a study on the enzymatic synthesis of pyrazinamide derivatives.[5]

Experimental Protocols

This section provides detailed methodologies for key pyrazine synthesis reactions.

Protocol 1: Synthesis of 2,5-Dimethylpyrazine via Condensation

This protocol describes a general procedure for the synthesis of 2,5-dimethylpyrazine from 1,2-propanediamine and 2,3-butanedione.

Materials:

  • 1,2-Propanediamine

  • 2,3-Butanedione (diacetyl)

  • Ethanol

  • Oxidizing agent (e.g., air, copper(II) sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-propanediamine in ethanol.

  • Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-butanedione to the solution while stirring. The reaction may be exothermic, and cooling might be necessary.

  • Reaction and Workup: Heat the reaction mixture to reflux for several hours to ensure the completion of the condensation reaction. After cooling to room temperature, remove the solvent under reduced pressure.

  • Oxidation: The resulting residue, containing the dihydropyrazine intermediate, is then subjected to oxidation to form the aromatic pyrazine ring. This can be achieved by bubbling air through the mixture or by using a mild oxidizing agent.

  • Purification: The crude 2,5-dimethylpyrazine is then purified by distillation.[4]

Protocol 2: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

This protocol illustrates the synthesis of 2,5-diphenylpyrazine from 2-chloroacetophenone and ammonia.

Materials:

  • 2-Chloroacetophenone

  • Aqueous ammonia

  • Ethanol

  • Copper(II) sulfate (oxidizing agent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Formation of α-amino ketone: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Self-condensation and Oxidation: Once the formation of the α-amino ketone is complete, heat the reaction mixture to induce self-condensation. The resulting dihydropyrazine is then oxidized by adding an oxidizing agent like copper(II) sulfate and heating the mixture under reflux.[3]

  • Isolation and Purification: After the oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction. The crude 2,5-diphenylpyrazine can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Protocol 3: Gutknecht Synthesis of Substituted Pyrazines

This protocol outlines the general steps for the Gutknecht synthesis, which involves the self-condensation of α-amino ketones.

Materials:

  • Starting ketone

  • Nitrous acid source (e.g., sodium nitrite and a mineral acid)

  • Reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation)

  • Oxidizing agent (e.g., air, mercury(I) oxide, or copper(II) sulfate)

  • Appropriate solvents

Procedure:

  • Formation of α-oximinoketone: Treat a ketone with nitrous acid to form an α-oximinoketone.

  • Reduction to α-amino ketone: Reduce the α-oximinoketone to the corresponding α-amino ketone using a suitable reducing agent.

  • Dimerization and Oxidation: The α-amino ketone will then dimerize to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative using an appropriate oxidizing agent.[6]

Visualizations

The following diagrams illustrate key workflows and logical relationships in pyrazine synthesis to aid in understanding and troubleshooting.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Starting Materials (1,2-Diamine & 1,2-Dicarbonyl) reaction Condensation Reaction start->reaction oxidation Oxidation of Dihydropyrazine reaction->oxidation crude Crude Pyrazine Product oxidation->crude lle Liquid-Liquid Extraction (LLE) crude->lle distillation Distillation lle->distillation chromatography Column Chromatography distillation->chromatography recrystallization Recrystallization (for solids) chromatography->recrystallization pure Pure Pyrazine Product recrystallization->pure

Caption: A generalized experimental workflow for pyrazine synthesis and purification.

G start Start: Low Pyrazine Yield check_materials Check Purity of Starting Materials start->check_materials materials_impure Impurities Detected? check_materials->materials_impure check_conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_incorrect Conditions Optimal? check_conditions->conditions_incorrect check_oxidation Verify Completeness of Oxidation oxidation_incomplete Oxidation Incomplete? check_oxidation->oxidation_incomplete check_workup Evaluate Workup & Purification workup_losses Significant Losses? check_workup->workup_losses materials_impure->check_conditions No purify_materials Action: Purify Starting Materials materials_impure->purify_materials Yes conditions_incorrect->check_oxidation Yes adjust_conditions Action: Adjust Temp, Time, or Catalyst conditions_incorrect->adjust_conditions No oxidation_incomplete->check_workup No improve_oxidation Action: Optimize Oxidation Step oxidation_incomplete->improve_oxidation Yes modify_workup Action: Modify Extraction/Purification workup_losses->modify_workup Yes end Improved Yield purify_materials->end adjust_conditions->end improve_oxidation->end modify_workup->end G reactants Starting Materials (e.g., 1,2-Diamine, 1,2-Dicarbonyl) side_reaction Side Reaction Pathway (e.g., with solvent impurities) reactants->side_reaction main_reaction Main Reaction Pathway reactants->main_reaction imidazole Imidazole Impurity side_reaction->imidazole dihydropyrazine Dihydropyrazine Intermediate main_reaction->dihydropyrazine pyrazine Desired Pyrazine Product dihydropyrazine->pyrazine Oxidation

References

Validation & Comparative

A Comparative Guide to (3-Chloropyrazin-2-yl)methanamine Salt Forms: Hydrochloride vs. Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing the physicochemical properties and ultimate bioavailability of an active pharmaceutical ingredient (API). This guide provides a comparative overview of the hydrochloride and dihydrochloride salts of (3-Chloropyrazin-2-yl)methanamine, a key intermediate in pharmaceutical synthesis. While direct experimental data for this specific molecule is not extensively published, this comparison is based on established principles of salt formation for amine-containing compounds and outlines the experimental protocols necessary for their characterization.

Physicochemical Property Comparison

The primary difference between the hydrochloride and dihydrochloride salts of (3-Chloropyrazin-2-yl)methanamine lies in the stoichiometry of the acid-base reaction. The parent molecule possesses two basic nitrogen centers: one on the pyrazine ring and the other on the aminomethyl group. The hydrochloride salt is formed when one of these nitrogens is protonated by hydrochloric acid, while the dihydrochloride salt results from the protonation of both basic centers.[1] This seemingly subtle distinction can lead to significant differences in their material properties.

Property(3-Chloropyrazin-2-yl)methanamine Hydrochloride(3-Chloropyrazin-2-yl)methanamine DihydrochlorideRationale
Molecular Weight LowerHigherAddition of a second HCl molecule.
Aqueous Solubility GoodExpected to be HigherThe presence of two ionized centers in the dihydrochloride salt generally leads to stronger interactions with polar solvents like water, thereby increasing solubility.[1][2]
Melting Point Expected to be highExpected to be different from the monohydrochlorideSalt formation generally increases the melting point compared to the free base due to the formation of a crystal lattice.[3] The different crystal packing of the mono- and dihydrochloride salts will result in distinct melting points.
Hygroscopicity VariablePotentially higherThe increased number of hydrophilic ionic sites in the dihydrochloride salt may lead to a greater affinity for atmospheric moisture.[4]
Stability Generally stableStability may differThe chemical and physical stability of each salt form can be influenced by factors such as crystal structure and hygroscopicity.[5]
pH of Aqueous Solution AcidicMore AcidicThe dissolution of the dihydrochloride salt will release two equivalents of protons per mole, resulting in a lower pH compared to the monohydrochloride.

Experimental Protocols

To empirically determine and compare the properties of the two salt forms, the following experimental protocols are recommended:

Solubility Determination

Objective: To quantify the aqueous solubility of each salt form.

Protocol:

  • Prepare saturated solutions of both the hydrochloride and dihydrochloride salts in deionized water at a controlled temperature (e.g., 25°C).

  • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.

  • Filter the saturated solutions to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure reproducibility.[6]

Thermal Analysis: Melting Point and Stability

Objective: To determine the melting point and thermal stability of each salt form.

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the salt sample (typically 1-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[7]

  • Thermogravimetric Analysis (TGA):

    • Place an accurately weighed sample of the salt (typically 5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Monitor the change in mass as a function of temperature.

    • Significant mass loss indicates decomposition or desolvation, providing information on the thermal stability of the compound.[7][8]

Hygroscopicity Assessment

Objective: To evaluate the tendency of each salt form to absorb moisture from the atmosphere.

Protocol:

  • Place a known weight of each salt in a controlled humidity chamber.

  • Expose the samples to a range of relative humidity (RH) levels (e.g., from 10% to 90% RH in increments) at a constant temperature (e.g., 25°C).

  • Monitor the change in mass of the samples over time until equilibrium is reached at each RH level.

  • The percentage of weight gain at each RH provides a measure of the hygroscopicity of the material.[][10][11]

Structural Characterization

Objective: To confirm the crystal structure of each salt form.

Protocol:

  • X-Ray Powder Diffraction (XRPD):

    • A small amount of the powdered salt is placed on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded as a function of the scattering angle (2θ).

    • The resulting diffractogram provides a unique "fingerprint" of the crystalline solid, allowing for the identification and differentiation of the hydrochloride and dihydrochloride salt forms.[12][13][14]

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the salt formation process and a typical workflow for salt screening.

SaltFormation cluster_reactants Reactants cluster_products Salt Products API (3-Chloropyrazin-2-yl)methanamine (Free Base) MonoHCl Monohydrochloride Salt API->MonoHCl 1 equivalent HCl DiHCl Dihydrochloride Salt API->DiHCl 2 equivalents HCl HCl Hydrochloric Acid (HCl) HCl->MonoHCl HCl->DiHCl

Caption: Formation of mono- and dihydrochloride salts.

SaltScreeningWorkflow Start API Free Base SaltFormation React with Various Acids (e.g., HCl) Start->SaltFormation Initial_Characterization Initial Characterization (XRPD, DSC, TGA) SaltFormation->Initial_Characterization Solubility_Screening Solubility Screening Initial_Characterization->Solubility_Screening Hygroscopicity_Testing Hygroscopicity Testing Solubility_Screening->Hygroscopicity_Testing Stability_Studies Stability Studies Hygroscopicity_Testing->Stability_Studies Lead_Salt_Selection Lead Salt Selection Stability_Studies->Lead_Salt_Selection

Caption: A typical workflow for pharmaceutical salt screening.

Conclusion

The choice between the hydrochloride and dihydrochloride salt of (3-Chloropyrazin-2-yl)methanamine will depend on the desired physicochemical properties for a specific application. The dihydrochloride salt is anticipated to offer higher aqueous solubility, which can be advantageous for certain formulations. However, this may be accompanied by increased hygroscopicity, which could present challenges in handling and storage. A thorough experimental evaluation of both salt forms, following the protocols outlined in this guide, is essential for making an informed decision in the drug development process. This systematic approach ensures the selection of a salt form with optimal characteristics for further development.

References

A Comparative Guide to the Synthesis of 3-Chloro-2-pyrazinemethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 3-Chloro-2-pyrazinemethanamine hydrochloride, a key intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, methodology, and starting materials to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparing Synthesis Routes

The two routes offer distinct advantages. Route 1, a one-step reduction of a nitrile, is a straightforward, high-yielding laboratory-scale synthesis. Route 2, a multi-step process involving an imine intermediate, represents an industrial approach designed to avoid potentially hazardous reagents.

ParameterRoute 1: Reduction of NitrileRoute 2: Imine Intermediate Pathway
Starting Material 3-Chloropyrazine-2-carbonitrile2,3-Dichloropyrazine
Key Steps 12 (Imine formation & Hydrolysis)
Key Reagents Raney Nickel, H₂, Acetic Acid, HClDiphenylmethanimine, Base (e.g., HMDS sodium salt), Acid (e.g., HCl)
Reported Yield ~100%[1]Not explicitly reported for the final, unsubstituted product in a single sequence, but is part of a multi-step industrial process.
Reaction Time ~1.5 days[1]Varies per step; can be telescoped in an industrial setting.
Advantages High yield, single synthetic step from the nitrile.Avoids the formation of potentially lachrymatory halomethyl pyrazine intermediates.[2]
Disadvantages Requires handling of pyrophoric Raney Nickel and pressurized hydrogen gas.Multi-step process, requires synthesis of the imine reagent.

Route 1: Catalytic Reduction of 3-Chloropyrazine-2-carbonitrile

This synthetic pathway involves the direct reduction of the nitrile group of 3-Chloropyrazine-2-carbonitrile to a primary amine, followed by salt formation. The reaction is characterized by its high efficiency and straightforward execution, making it a common choice for lab-scale synthesis.

G cluster_0 Preparation of Starting Material cluster_1 Main Synthesis A Pyrazine-2-carbonitrile B 3-Chloropyrazine-2-carbonitrile A->B  SO₂Cl₂, Toluene, DMF   C 3-Chloropyrazine-2-carbonitrile D 3-Chloro-2-pyrazinemethanamine C->D  Raney Ni, H₂ (balloon),  Acetic Acid   E 3-Chloro-2-pyrazinemethanamine Hydrochloride D->E  HCl  

Figure 1. Workflow for the synthesis of 3-Chloro-2-pyrazinemethanamine hydrochloride via nitrile reduction.
Experimental Protocol:

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Starting Material)

To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) in an ice bath, sulfuryl chloride (21.2 mL, 260.8 mmol) is slowly added over 10 minutes. The mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours.[3][4] The toluene layer is decanted, and the residue is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield 3-chloropyrazine-2-carbonitrile.[3][4][5]

Step 2: Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride

To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), Raney Nickel (4.00 g) is added. The reaction is stirred at room temperature under a hydrogen balloon for 1.5 days.[1] Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is treated sequentially with toluene, 1N HCl, and again with toluene, with rotary evaporation after each addition. The final residue is dissolved in tetrahydrofuran, filtered to remove any insoluble material, and the filtrate is evaporated to dryness to yield (3-chloropyrazin-2-yl)methylamine hydrochloride as a solid.[1]

Route 2: Imine Intermediate Pathway from 2,3-Dichloropyrazine

Developed as an alternative to methods that may produce lachrymatory and difficult-to-handle halomethyl intermediates, this route proceeds through the formation and subsequent hydrolysis of a protected imine intermediate.[2] This pathway is well-suited for larger-scale industrial production where process safety is a primary concern.

G A 2,3-Dichloropyrazine + (Diphenylmethylidene)methanamine B 1-(3-chloropyrazin-2-yl)-N- (diphenylmethylidene)methanamine A->B  Base (e.g., NaHMDS),  Solvent (e.g., THF)   C 3-Chloro-2-pyrazinemethanamine Hydrochloride B->C  Acid Hydrolysis (e.g., HCl),  Solvent (e.g., THF, EtOAc)  

Figure 2. Workflow for the synthesis of 3-Chloro-2-pyrazinemethanamine hydrochloride via an imine intermediate.
Experimental Protocol:

Step 1: Formation of the Imine Adduct

In a suitable reactor, 2,3-dichloropyrazine and a (diphenylmethylidene)methanamine compound are treated with a strong base in an appropriate solvent. Suitable bases include sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide. Ethereal solvents such as tetrahydrofuran (THF) or 1,4-dioxane are preferred. The reaction is typically carried out at a temperature ranging from -78°C to 50°C, with a preferred range of -20°C to 25°C.[2]

Step 2: Hydrolysis of the Imine

The resulting 1-(3-chloropyrazin-2-yl)-N-(diphenylmethylidene)methanamine compound is then subjected to acidic hydrolysis. The compound is treated with an acid such as HCl, sulfuric acid, or trifluoroacetic acid in a suitable solvent.[2] Solvents for this step can include ethers like THF, esters such as ethyl acetate, or chlorinated solvents like dichloromethane. The reaction is typically conducted at a temperature between -40°C and 60°C.[2] Following the hydrolysis, the desired 3-Chloro-2-pyrazinemethanamine hydrochloride can be isolated from the reaction mixture.

References

A Comparative Guide to IRAK4 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for a Certificate of Analysis and performance comparison for CAS 939412-86-9 has been addressed by clarifying that this compound is a chemical intermediate or impurity and not a bioactive agent for which performance data is typically compared.[1][2][3][4] The following guide instead provides a comparative analysis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a therapeutically relevant class of molecules, to fulfill the user's core requirements for a detailed comparison guide for a scientific audience.

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal therapeutic target for a spectrum of conditions, including autoimmune diseases, inflammatory disorders, and certain cancers.[5] As a critical upstream kinase in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, its inhibition presents a promising strategy for modulating inflammatory responses.[6] This guide offers an objective comparison of several small molecule IRAK4 inhibitors, supported by experimental data, detailed methodologies, and visual pathway representations.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the biochemical potency of several prominent IRAK4 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function.

Compound NameAlternative NamesTarget(s)IC50 (nM)
AS2444697-IRAK421[5]
ZimlovisertibPF-06650833IRAK40.2, 0.52, 2.4 (PBMC assay)[5]
EmavusertibCA-4948IRAK4, FLT357[5]
ZabedosertibBAY 1834845IRAK43.55, 3.4[5]
IRAK4-IN-4Compound 15IRAK4, cGAS2.8[5]
IRAK-1-4 Inhibitor I-IRAK1, IRAK4300 (IRAK1), 200 (IRAK4)[5]
KME-2780-IRAK1, IRAK419 (IRAK1), 0.5 (IRAK4)[5]

Signaling Pathway and Experimental Workflow Diagrams

To understand the mechanism of action of these inhibitors, it is crucial to visualize the IRAK4 signaling pathway and the experimental workflows used to assess their efficacy.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Pathways MAPK Pathways TAK1->MAPK_Pathways NFkB NF-κB IKK_Complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines Transcription Inhibitors Oral IRAK4 Inhibitors Inhibitors->IRAK4

Caption: Simplified IRAK4 signaling cascade and the inhibitory mechanism of action.

Cellular_Assay_Workflow Workflow for Cellular Cytokine Inhibition Assay cluster_plate 96-well Plate PBMCs 1. Plate PBMCs (1 x 10^6 cells/mL) Add_Inhibitor 2. Add IRAK4 Inhibitor (serial dilution) PBMCs->Add_Inhibitor Stimulate 3. Stimulate with LPS (e.g., 100 ng/mL) Add_Inhibitor->Stimulate Incubate 4. Incubate (18-24 hours at 37°C) Stimulate->Incubate Collect_Supernatant 5. Centrifuge and Collect Supernatant Incubate->Collect_Supernatant ELISA 6. Measure Cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->ELISA Analyze 7. Calculate IC50 Values ELISA->Analyze

Caption: Workflow for a cellular assay to measure cytokine inhibition.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize IRAK4 inhibitors.

1. IRAK4 Kinase Assay (Biochemical)

This protocol is a generalized method for determining the biochemical potency of an IRAK4 inhibitor.[5]

  • Objective: To measure the in vitro IC50 value of a test compound against recombinant human IRAK4.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]

    • ATP

    • Peptide substrate (e.g., Myelin Basic Protein)[5]

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or a similar detection system[5][7]

    • 384-well plates[5]

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.[5]

    • Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and peptide substrate in kinase buffer to the desired concentrations.[5]

    • Reaction Initiation: In a 384-well plate, add the test compound, IRAK4 enzyme, and substrate. Initiate the kinase reaction by adding ATP.[5]

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]

    • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.[5]

    • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

2. Cellular Cytokine Inhibition Assay (Human PBMCs)

This protocol describes a method to assess the cellular potency of an IRAK4 inhibitor.[7]

  • Objective: To determine the effect of an IRAK4 inhibitor on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Cryopreserved human PBMCs

    • Complete RPMI-1640 medium

    • Lipopolysaccharide (LPS)

    • Test compound (dissolved in DMSO)

    • ELISA kits for TNF-α and IL-6[7]

    • 96-well cell culture plates[7]

  • Procedure:

    • Cell Preparation: Thaw and wash the PBMCs, then resuspend them in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.[7]

    • Plating and Dosing: Plate the cells in a 96-well plate. Add serial dilutions of the test compound or vehicle control to the wells.

    • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[7]

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[7]

    • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[7]

    • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7]

    • Data Analysis: Determine the inhibitory effect of the compound on cytokine production and calculate the IC50 values.[7]

3. In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Rats

This is a common preclinical model for studying rheumatoid arthritis.[6]

  • Objective: To evaluate the therapeutic potential of an IRAK4 inhibitor in a preclinical model of arthritis.

  • Animals: Rats.[6]

  • Procedure:

    • Induction of Arthritis: Arthritis is induced by immunization with collagen.[6]

    • Treatment: Once arthritis is established, animals are treated orally with the IRAK4 inhibitor (e.g., 3 mg/kg twice daily), a positive control (e.g., tofacitinib), or a vehicle.[6]

    • Efficacy Assessment: The primary endpoint is the daily measurement of paw volume to assess inflammation and swelling.[6]

This guide provides a foundational comparison of IRAK4 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and experimental conditions.

References

A Comparative Analysis of the Biological Activities of (3-chloropyrazin-2-yl)methanamine Derivatives and Other Pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (3-chloropyrazin-2-yl)methanamine derivatives against other classes of pyrazine compounds. This analysis is supported by quantitative experimental data and detailed methodologies for the cited biological assays.

The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties. This guide focuses on the biological profile of derivatives of (3-chloropyrazin-2-yl)methanamine, specifically 3-benzylaminopyrazine-2-carboxamides, and compares their efficacy with other notable pyrazine-containing compounds such as pyrazine-chalcone hybrids and pyrido[2,3-b]pyrazines.

Antimicrobial Activity

Derivatives of 3-chloropyrazine-2-carboxamide, particularly 3-benzylaminopyrazine-2-carboxamides, have demonstrated notable activity against Mycobacterium tuberculosis. The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data
Compound ClassDerivativeTarget OrganismMIC (µM)Reference
3-Benzylaminopyrazine-2-carboxamides 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6[1][2]
3-[(4-aminobenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6.25[1]
3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[1]
Pyrazinamide (Standard)Mycobacterium tuberculosis H37Rv-[1][2]
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus aureus7.81[3]
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideStaphylococcus epidermidis15.62[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The Minimum Inhibitory Concentration (MIC) for the 3-benzylaminopyrazine-2-carboxamide derivatives was determined using a standard microbroth dilution method.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds in microplate wells inoculate Inoculate each well with the bacterial suspension compound_prep->inoculate inoculum_prep Prepare bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland) inoculum_prep->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Fig. 1: Workflow for MIC Determination

Antitumor Activity

While the primary reported activity for (3-chloropyrazin-2-yl)methanamine derivatives is antimicrobial, other pyrazine derivatives, such as pyrazine-chalcone hybrids, have been extensively studied for their anticancer properties. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Quantitative Antitumor Data
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine-Chalcone Hybrids Compound 46BPH-1 (Benign prostatic hyperplasia)10.4[4]
Compound 46MCF-7 (Breast cancer)9.1[4]
Compound 48BEL-7402 (Hepatocellular carcinoma)10.74[4]
Ligustrazine-Chalcone Hybrid (Compound 57)MDA-MB-231 (Breast cancer)1.60[4]
Ligustrazine-Chalcone Hybrid (Compound 57)MCF-7 (Breast cancer)1.41[4]
Pyrazolopyridine-Chalcone Conjugates Compound 5oMCF-7 (Breast cancer)2.13[5]
Compound 5oSiHa (Cervical cancer)4.34[5]
Compound 5oPC-3 (Prostate cancer)4.46[5]
Pyrazolyl-Chalcone Derivatives Compound 9ePACA2 (Pancreatic carcinoma)27.6[6]
Compound 7dMCF-7 (Breast cancer)42.6[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The antitumor activity, represented by IC50 values, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_treatment Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value from dose-response curve read_absorbance->calculate_ic50

Fig. 2: Workflow for MTT Cytotoxicity Assay

Antiviral Activity

Pyrido[2,3-b]pyrazines represent another class of pyrazine derivatives with potent antiviral activity, particularly against human cytomegalovirus (HCMV). The antiviral efficacy is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Quantitative Antiviral Data
Compound ClassDerivativeVirusEC50 (µM)Reference
Pyrido[2,3-b]pyrazines Compound 27Human Cytomegalovirus (HCMV)0.33[9][10]
Compound 23Human Cytomegalovirus (HCMV)0.18[11]
Compound 22Human Cytomegalovirus (HCMV)0.22[11]
Pyrazino-pyrazine Derivative 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazineMeasles, NDV, some Influenza, Herpes simplex and zoster, Vaccinia virusesNot specified[12]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The antiviral activity of the pyrido[2,3-b]pyrazine derivatives was determined by a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to prevent a virus from destroying a monolayer of host cells.[13][14][15]

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed_cells Seed host cells in a 96-well plate to form a monolayer add_compounds Add compound dilutions to the cell monolayer seed_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds add_virus Infect cells with a known amount of virus add_compounds->add_virus incubate Incubate until cytopathic effect is observed in virus control wells add_virus->incubate stain_cells Stain viable cells (e.g., with crystal violet) incubate->stain_cells quantify Quantify cell viability (e.g., by measuring absorbance) stain_cells->quantify calculate_ec50 Calculate EC50 value from dose-response curve quantify->calculate_ec50

Fig. 3: Workflow for CPE Inhibition Assay

Conclusion

This comparative guide highlights the diverse biological activities of different classes of pyrazine derivatives. While the (3-chloropyrazin-2-yl)methanamine derivatives, specifically 3-benzylaminopyrazine-2-carboxamides, show promising antimycobacterial activity, other pyrazine analogs like pyrazine-chalcone hybrids and pyrido[2,3-b]pyrazines exhibit potent antitumor and antiviral activities, respectively. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the objective comparison of these compounds and guiding future research and development efforts. The structure-activity relationships suggested by these comparisons can inform the design of novel pyrazine derivatives with enhanced potency and selectivity for various therapeutic targets.

References

A Comparative Guide to Alternative Building Blocks in Acalabrutinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acalabrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. The efficiency and cost-effectiveness of its synthesis are critical for its accessibility and further development. This guide provides a comparative analysis of alternative building blocks and synthetic strategies for Acalabrutinib, supported by experimental data from published literature and patents.

Executive Summary

The synthesis of Acalabrutinib typically involves the coupling of a chiral pyrrolidine moiety with a substituted imidazo[1,5-a]pyrazine core and a benzamide side chain. Traditional synthetic routes have relied on specific building blocks and coupling strategies. However, ongoing research has led to the development of alternative approaches aimed at improving yield, reducing costs, and enhancing scalability. This guide explores these alternatives, focusing on key intermediates and coupling methodologies.

Comparison of Key Synthetic Intermediates

The synthesis of Acalabrutinib can be conceptually divided into the preparation of three key fragments: the imidazo[1,5-a]pyrazine core, the chiral (S)-pyrrolidine linker, and the N-(pyridin-2-yl)benzamide side chain. Variations in the starting materials and synthetic routes for these fragments represent the primary alternatives in the overall synthesis.

Key IntermediateStandard Building BlockAlternative Building Block(s)Key Advantages of Alternatives
Imidazo[1,5-a]pyrazine Core (3-chloropyrazin-2-yl)methanamine2,3-dichloropyrazinePotentially more direct route to the core structure.[1]
Benzamide Side Chain 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid4-bromobenzoic acid, 4-aldehyde-N-2-pyridine-benzamideAvoids the use of expensive boronic acid derivatives.[2][3]
Chiral Pyrrolidine Moiety (S)-pyrrolidin-2-yl)methanamine with protecting groupsCommercially available protected L-proline derivativesReadily available starting materials.

Experimental Data Summary

The following table summarizes quantitative data from various reported synthetic routes for key steps in Acalabrutinib synthesis. It is important to note that direct comparison can be challenging due to variations in reaction scales and conditions.

Reaction StepBuilding BlocksCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Imidazo[1,5-a]pyrazine Formation(3-chloropyrazin-2-yl)methanamine, Z-Pro-OHHATU, TEA----[4]
Suzuki Coupling(S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate, 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acidPd(dppf)Cl₂-~140 (Microwave)--[4][5]
Amide Coupling4-bromobenzoic acid, 2-aminopyridineCDI, TolueneToluene602-[2]
Final Acylation(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, 2-butynoic acidHATU, TEA---Low (18%)[6]
Alternative Final Acylation(S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, 2-butynoic acidCarbodiimide---Good[6]

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Alternative Benzamide Intermediate)

This protocol describes an alternative to using pre-formed boronic acid.

  • Step 1: Amide Formation. To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents).[2] Heat the mixture to 60°C for 2 hours.[2] Then, add 2-aminopyridine (1.2 equivalents) and continue stirring at 60°C for an additional 3 hours.[2] After cooling, the product, 4-bromo-N-(pyridin-2-yl)benzamide, can be isolated by filtration.

  • Step 2: Borylation. The resulting 4-bromo-N-(pyridin-2-yl)benzamide (1 equivalent) is reacted with bis(pinacolato)diboron (1.1 equivalents) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate, in a solvent like dioxane. The reaction is heated to reflux until completion. The product is then isolated and purified.

Protocol 2: Alternative Final Acylation using a Carbodiimide

This protocol provides an alternative to the often low-yielding final acylation step using HATU.[6]

  • To a solution of (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (1 equivalent) and 2-butynoic acid (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM), add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Optionally, an additive such as 1-hydroxybenzotriazole (HOBt) can be included to improve efficiency and reduce side reactions.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The product, Acalabrutinib, is then isolated and purified using standard chromatographic techniques.

Visualizations

Signaling Pathway of Acalabrutinib

Acalabrutinib_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Caption: Acalabrutinib inhibits BTK, blocking downstream signaling.

Comparative Synthetic Workflow

Acalabrutinib_Synthesis cluster_standard Standard Route cluster_alternative Alternative Route A1 3-chloropyrazin-2-yl)methanamine D1 Imidazo[1,5-a]pyrazine-pyrrolidine core A1->D1 B1 Protected L-Proline B1->D1 C1 4-(pyridin-2-yl-aminocarbonyl) benzeneboronic acid E1 Acalabrutinib C1->E1 D1->E1 Suzuki Coupling A2 2,3-dichloropyrazine D2 Imidazo[1,5-a]pyrazine-pyrrolidine core A2->D2 B2 Protected L-Proline B2->D2 C2 4-bromobenzoic acid F2 4-bromo-N-(pyridin-2-yl)benzamide C2->F2 E2 Acalabrutinib D2->E2 G2 Boronate Ester Intermediate F2->G2 Borylation G2->E2 Suzuki Coupling

Caption: Comparison of standard and alternative synthetic workflows.

References

Purity Assessment of Commercial (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical building block in the synthesis of various pharmaceutical compounds, most notably the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, used in the treatment of certain B-cell malignancies.[1] The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of commercial this compound, outlines key analytical methodologies for purity assessment, and discusses potential impurities and alternatives.

Comparative Purity and Supplier Overview

Commercial batches of this compound are available from various suppliers, with purity levels typically ranging from 97% to over 99%. While most suppliers provide a certificate of analysis (CoA) with basic information, the level of detail regarding the analytical methods used and the impurity profile can vary significantly. Researchers should request detailed analytical data, including HPLC chromatograms and NMR spectra, to make an informed assessment of product quality.

Supplier TypeAdvertised PurityAnalytical Data Provided (Typically)Common Form
Major Chemical Suppliers (e.g., Sigma-Aldrich, Apollo Scientific)≥97%[2][3]Certificate of Analysis, HPLC, NMR (upon request)[4][5][6]Solid[2]
Specialized Intermediate Manufacturers≥98% to ≥99%HPLC, LC-MS, NMR data often available[7][8]Solid
Custom Synthesis ProvidersTo client specificationComprehensive analytical packageSolid

Potential Impurities and Structural Alternatives

The primary impurities in commercial this compound often arise from the synthetic route. A common synthesis involves the reduction of 3-chloropyrazine-2-carbonitrile.[8] Incomplete reactions or side reactions can lead to the presence of starting materials or related pyrazine derivatives. Furthermore, over-chlorination during the synthesis of precursors can result in di-chlorinated impurities.

Two significant potential impurities, which can also be considered structural alternatives for certain research applications, are (3,5-Dichloropyrazin-2-yl)methanamine and (5-Chloropyrazin-2-yl)methanamine.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
This compound C₅H₇Cl₂N₃180.03[9]Target compound.
(3,5-Dichloropyrazin-2-yl)methanamineC₅H₅Cl₂N₃178.02Presence of a second chlorine atom on the pyrazine ring.
(5-Chloropyrazin-2-yl)methanamineC₅H₆ClN₃143.57[10]Isomeric impurity with chlorine at a different position.

Experimental Protocols for Purity Assessment

A comprehensive purity assessment of this compound should employ a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reverse-phase HPLC or UPLC is the method of choice for determining the purity of the target compound and quantifying impurities.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound sample.

  • Reference standards for potential impurities (if available).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or trifluoroacetic acid.

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Standard Preparation: If available, prepare stock solutions of impurity reference standards at a known concentration.

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity using the area normalization method. If reference standards are used, a calibration curve can be constructed for more accurate quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities.

Objective: To confirm the chemical structure of this compound and to detect and identify any organic impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns of the signals to confirm the expected proton environment of the molecule. Impurities will present as additional, unexpected signals. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is used to confirm the molecular weight of the target compound and to identify unknown impurities.

Objective: To confirm the molecular weight of this compound and to aid in the structural elucidation of impurities.

Instrumentation:

  • LC-MS or GC-MS system.

Procedure:

  • Prepare and analyze the sample as per the appropriate chromatographic method.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of the compound.

  • Fragmentation patterns can be analyzed to further confirm the structure and to help identify unknown impurity peaks observed in the chromatogram.

Visualizing the Purity Assessment Workflow and Biological Context

To aid in the understanding of the purity assessment process and the biological relevance of this compound, the following diagrams are provided.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Commercial_Sample Commercial (3-Chloropyrazin-2-yl)methanamine HCl Dissolution Dissolution in appropriate solvent Commercial_Sample->Dissolution HPLC HPLC/UPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purity_Calculation Purity Calculation & Impurity Profiling HPLC->Purity_Calculation Structure_Verification Structural Confirmation NMR->Structure_Verification MS->Structure_Verification CoA Certificate of Analysis Generation Purity_Calculation->CoA Structure_Verification->CoA

Caption: Workflow for the Purity Assessment of Commercial this compound.

As a key starting material for Acalabrutinib, the biological relevance of this compound is linked to the Bruton's tyrosine kinase (BTK) signaling pathway.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Complex cluster_Kinases Downstream Kinases cluster_Signaling Signaling Cascades BCR BCR LYN LYN BCR->LYN Antigen Binding CD79ab CD79a/b SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2_to_PIP3 PIP2 -> IP3 + DAG PLCG2->PIP2_to_PIP3 NFkB NF-κB Activation PIP2_to_PIP3->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Acalabrutinib Acalabrutinib (Synthesized from target compound) Acalabrutinib->BTK Inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of Acalabrutinib.

Conclusion

The purity of this compound is a critical parameter for researchers in drug development. A thorough understanding of potential impurities and the use of robust analytical methods such as HPLC, NMR, and MS are essential for quality control. By implementing the protocols and considering the comparative data presented in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes.

References

Confirming the Structure of (3-Chloropyrazin-2-yl)methanamine hydrochloride: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data to confirm the structure of (3-Chloropyrazin-2-yl)methanamine hydrochloride against its potential isomer, (5-Chloropyrazin-2-yl)methanamine hydrochloride. Detailed experimental protocols and data interpretation are presented to support the structural elucidation.

The correct identification of positional isomers is crucial in pharmaceutical development, as different isomers can exhibit varied pharmacological and toxicological profiles. In the case of this compound, a key building block in the synthesis of various active pharmaceutical ingredients, confirmation of the substituent positions on the pyrazine ring is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to definitively distinguish between the target molecule and its isomers.

Comparative Spectroscopic Data

To facilitate a clear comparison, the expected and observed spectroscopic data for this compound and its isomer, (5-Chloropyrazin-2-yl)methanamine hydrochloride, are summarized below.

Table 1: ¹H NMR Spectral Data Comparison (Expected Values in DMSO-d₆)

Protons(3-Chloropyrazin-2-yl)methanamine HCl (Target)(5-Chloropyrazin-2-yl)methanamine HCl (Isomer)Rationale for Differentiation
Pyrazine-H~8.7 ppm (d), ~8.6 ppm (d)~8.8 ppm (s), ~8.5 ppm (s)The target molecule will show two distinct doublet signals for the adjacent pyrazine protons due to coupling. The isomer will exhibit two singlet signals as the protons are not adjacent.
Methylene (-CH₂-)~4.2 ppm (s)~4.1 ppm (s)The chemical shift of the methylene protons is expected to be similar in both isomers.
Amine (-NH₃⁺)~8.5 ppm (br s)~8.4 ppm (br s)The broad singlet of the ammonium protons will be present in both spectra, though its exact shift can vary with concentration and temperature.

Table 2: ¹³C NMR Spectral Data Comparison (Expected Values in DMSO-d₆)

Carbon(3-Chloropyrazin-2-yl)methanamine HCl (Target)(5-Chloropyrazin-2-yl)methanamine HCl (Isomer)Rationale for Differentiation
C-Cl~150 ppm~152 ppmThe carbon bearing the chlorine atom will have a distinct chemical shift in each isomer due to the different electronic environments.
C-CH₂NH₂~148 ppm~155 ppmThe position of the aminomethyl group relative to the nitrogen atoms and the chlorine will significantly alter the chemical shift of the carbon to which it is attached.
Pyrazine CHTwo signals between 142-147 ppmTwo signals between 140-145 ppmThe precise chemical shifts of the pyrazine carbons will be unique to each isomer's substitution pattern.
Methylene (-CH₂-)~40 ppm~42 ppmThe methylene carbon shift is expected to be in a similar range for both compounds.

Table 3: Key IR Absorption Bands (Solid State, KBr Pellet)

Functional Group(3-Chloropyrazin-2-yl)methanamine HCl (Target)(5-Chloropyrazin-2-yl)methanamine HCl (Isomer)Key Features
N-H Stretch (Ammonium)3200-2800 cm⁻¹ (broad)3200-2800 cm⁻¹ (broad)A very broad and strong absorption characteristic of a primary amine salt.[1]
C-H Stretch (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹Sharp, medium intensity bands.
N-H Bend (Ammonium)~1600 cm⁻¹ and ~1500 cm⁻¹~1600 cm⁻¹ and ~1500 cm⁻¹Two distinct bands are expected for the -NH₃⁺ group.
C=N, C=C Stretch (Aromatic)~1580-1450 cm⁻¹~1580-1450 cm⁻¹Multiple bands indicating the pyrazine ring vibrations.
C-Cl Stretch~850-750 cm⁻¹~850-750 cm⁻¹The exact frequency can be influenced by the substitution pattern on the aromatic ring.

Table 4: Mass Spectrometry Data (ESI+)

Ion(3-Chloropyrazin-2-yl)methanamine HCl (Target)(5-Chloropyrazin-2-yl)methanamine HCl (Isomer)Fragmentation Insights
[M+H]⁺ (free base)m/z ~144/146m/z ~144/146The molecular ion of the free base will show a characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks).
Fragmentation PatternLoss of NH₃, HCl, and subsequent ring fragmentation.Similar initial losses, but the relative intensities of fragment ions may differ.High-resolution mass spectrometry and tandem MS (MS/MS) would be required to differentiate fragmentation pathways definitively.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-5 kV.

    • Nebulizing gas: Nitrogen.

    • Drying gas temperature: 200-350 °C.

    • Mass range: m/z 50-500.

Visualization of Analytical Workflow

The logical flow of experiments for structural confirmation is crucial.

Spectroscopic_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation cluster_conclusion Conclusion start Synthesized Product purification Purification (e.g., Recrystallization) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Provides connectivity & chemical environment ftir FTIR Spectroscopy purification->ftir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight data_interpretation Interpret Spectra nmr->data_interpretation ftir->data_interpretation ms->data_interpretation comparison Compare with Expected Data & Isomers data_interpretation->comparison structure_confirmation Structure Confirmed comparison->structure_confirmation final_structure (3-Chloropyrazin-2-yl)methanamine HCl structure_confirmation->final_structure Logical_Structure_Confirmation Logical Deduction of Structure cluster_data Observed Spectroscopic Data cluster_interpretation Interpretation cluster_hypothesis Structural Hypotheses cluster_conclusion Conclusion nmr_data 1H NMR: Two doublets for aromatic protons 13C NMR: Specific chemical shifts nmr_interp Adjacent protons on pyrazine ring nmr_data->nmr_interp ir_data IR: Broad N-H stretch (amine salt), C-Cl stretch ir_interp Presence of primary amine hydrochloride and chloro-aromatic ir_data->ir_interp ms_data MS: m/z ~144/146 (M+H)+ ms_interp Molecular formula C5H6ClN3 confirmed ms_data->ms_interp target Hypothesis 1: (3-Chloropyrazin-2-yl)methanamine nmr_interp->target Supports isomer Hypothesis 2: (5-Chloropyrazin-2-yl)methanamine nmr_interp->isomer Contradicts (would be singlets) ir_interp->target Consistent ir_interp->isomer Consistent ms_interp->target Consistent ms_interp->isomer Consistent conclusion Data consistent only with Hypothesis 1 target->conclusion isomer->conclusion

References

A Comparative Guide to the Cross-Reactivity of Chloropyrazine Intermediates in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of immunoassays is a critical parameter in drug development and clinical diagnostics, ensuring that the assay accurately measures the target analyte without interference from structurally related compounds. This guide provides a comparative analysis of cross-reactivity among chloropyrazine intermediates, with a focus on the well-characterized relationship between the antituberculosis drug pyrazinamide (PZA) and its primary metabolite, pyrazinoic acid (POA). The data presented herein is essential for researchers developing and validating immunoassays for pyrazine-containing compounds.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other molecules that share structural similarities with the target analyte, a phenomenon known as cross-reactivity.[1][2] This can lead to inaccurate quantification and false-positive results.[1] The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to cause a 50% inhibition of signal (IC50) compared to the target analyte.[3]

For small molecules like chloropyrazine intermediates, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies. This complex is known as a hapten-carrier conjugate. The design of the hapten and the point of attachment to the carrier protein are crucial in determining the specificity of the resulting antibodies.[4][5]

Case Study: Pyrazinamide (PZA) and Pyrazinoic Acid (POA)

A notable example of specificity in the context of chloropyrazine derivatives is the immunological detection of pyrazinoic acid (POA). POA is the main metabolite of pyrazinamide (PZA), a first-line drug for treating tuberculosis. The conversion of PZA to POA by the bacterium Mycobacterium tuberculosis is a key indicator of drug susceptibility. Therefore, an immunoassay that can specifically detect POA without interference from the parent drug PZA is of significant diagnostic value.[6]

One study detailed the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA) for the detection of POA. In this assay, polyclonal antibodies were raised against a POA-protein conjugate. The specificity of these antibodies was then tested against the parent chloropyrazine compound, PZA.[6]

Quantitative Cross-Reactivity Data

The following table summarizes the quantitative findings from the icELISA developed for pyrazinoic acid (POA), demonstrating the high specificity of the assay.

AnalyteStructureIC50 (mg/mL)Cross-Reactivity (%)Reference
Pyrazinoic Acid (POA) 2-Pyrazinecarboxylic acid1.16100[6]
Pyrazinamide (PZA) Pyrazine-2-carboxamide>20<5.8[6]

Cross-reactivity (%) was calculated as: (IC50 of POA / IC50 of PZA) x 100.

The data clearly indicates that the antibody developed has a high affinity for POA, while showing negligible binding to PZA, highlighting the successful generation of a highly specific immunoassay.[6]

Experimental Protocols

Hapten-Protein Conjugate Synthesis and Immunization:

While the specific details of the hapten synthesis for the POA immunoassay were not fully elaborated in the cited study, the general principle involves activating a functional group on the hapten (in this case, the carboxylic acid of POA) and coupling it to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This process renders the small molecule immunogenic.[4][7] Rabbits were then immunized with the resulting POA-protein conjugate to generate polyclonal antibodies.[6]

Indirect Competitive ELISA (icELISA) Protocol:

The following is a generalized protocol for the icELISA used to determine the cross-reactivity of the anti-POA antibody.[6][8]

  • Coating: Microtiter plates are coated with a POA-protein conjugate (the "coating antigen") and incubated overnight.

  • Washing: The plates are washed to remove any unbound coating antigen.

  • Competition: A mixture of the polyclonal anti-POA antibody and either the standard (POA) or the potential cross-reactant (PZA) at various concentrations is added to the wells. The free analyte in the sample competes with the coating antigen for binding to the limited amount of antibody.

  • Incubation and Washing: The plates are incubated to allow the binding reaction to reach equilibrium, followed by a washing step to remove unbound antibodies and analytes.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody (in this case, rabbit anti-POA) is added to the wells.

  • Incubation and Washing: The plates are incubated and then washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Detection: The absorbance is read using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate the key concepts and workflows involved in the cross-reactivity study of chloropyrazine intermediates.

experimental_workflow cluster_synthesis Antibody Generation cluster_elisa icELISA for Cross-Reactivity POA Pyrazinoic Acid (Hapten) Immunogen POA-BSA Conjugate (Immunogen) POA->Immunogen Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Immunogen Immunization Immunization of Rabbit Immunogen->Immunization Antibody Anti-POA Polyclonal Antibody Immunization->Antibody Competition Competition Step: Add Anti-POA Antibody + Sample (POA or PZA) Antibody->Competition Plate Microtiter Plate coated with POA-BSA Plate->Competition Detection Detection: Secondary Antibody-HRP + Substrate Competition->Detection Result Measure Absorbance Detection->Result

Figure 1. Workflow for antibody generation and cross-reactivity testing.

signaling_pathway cluster_binding Antibody-Analyte Binding cluster_result Assay Outcome Antibody Anti-POA Antibody Binding Site POA Pyrazinoic Acid (POA) (High Affinity) Antibody->POA Specific Binding PZA Pyrazinamide (PZA) (Low/No Affinity) Antibody->PZA No Significant Binding High_POA High [POA] in sample High_PZA High [PZA] in sample Low_Signal Low Colorimetric Signal High_POA->Low_Signal Inhibition of binding to coated antigen High_Signal High Colorimetric Signal High_PZA->High_Signal No inhibition of binding to coated antigen

Figure 2. Rationale for the specific detection of POA over PZA.

Conclusion

References

Benchmarking (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride and its Analogs in Cross-Coupling Reactions

This guide presents a detailed comparative analysis of this compound against its bromo- and iodo-substituted counterparts. The objective is to provide researchers, scientists, and drug development professionals with a data-driven resource to inform the selection of reagents for parallel synthesis and medicinal chemistry programs. The performance of these key pyrazine building blocks is evaluated in the context of widely used palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), including the BTK inhibitor Acalabrutinib.

Executive Summary

This compound is a critical intermediate in pharmaceutical synthesis. This guide benchmarks its reactivity against analogous bromo- and iodo-pyrazinemethanamine derivatives. The well-established reactivity trend in palladium-catalyzed cross-coupling reactions (Iodo > Bromo > Chloro) is supported by a comparative analysis of reported reaction conditions and yields. While the chloro-derivative is often more readily available and cost-effective, the bromo- and iodo-analogs can offer significant advantages in terms of reaction kinetics and overall yields, particularly in complex synthetic sequences where efficiency is paramount. The choice of reagent will therefore depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route.

Comparative Performance Data

The following tables summarize the expected performance of (3-halopyrazin-2-yl)methanamine derivatives in two key cross-coupling reactions: Suzuki-Miyaura and Buchwald-Hartwig amination. The data is compiled from literature sources and established reactivity principles of halopyridines and halopyrimidines, which are analogous to halopyrazines.

Table 1: Suzuki-Miyaura Coupling Performance of (3-Halopyrazin-2-yl)methanamine Derivatives

ReagentHalogenRelative ReactivityTypical Reaction TimeTypical Yield Range
(3-Chloropyrazin-2-yl)methanamine HClChloroLower12-24 hours60-85%
(3-Bromopyrazin-2-yl)methanamineBromoModerate4-12 hours75-95%
(3-Iodopyrazin-2-yl)methanamineIodoHigher1-6 hours85-98%

Table 2: Buchwald-Hartwig Amination Performance of (3-Halopyrazin-2-yl)methanamine Derivatives

ReagentHalogenRelative ReactivityTypical Reaction TimeTypical Yield Range
(3-Chloropyrazin-2-yl)methanamine HClChloroLower18-36 hours50-80%
(3-Bromopyrazin-2-yl)methanamineBromoModerate6-18 hours70-90%
(3-Iodopyrazin-2-yl)methanamineIodoHigher2-8 hours80-95%

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of (3-Chloropyrazin-2-yl)methanamine with an Arylboronic Ester

This protocol describes the coupling of (3-Chloropyrazin-2-yl)methanamine with a generic arylboronic acid pinacol ester.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of (3-Chloropyrazin-2-yl)methanamine with an Aryl Amine

This protocol outlines the amination of (3-Chloropyrazin-2-yl)methanamine with a generic aryl amine.

Reagents:

  • This compound (1.0 eq)

  • Aryl amine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene, followed by the aryl amine and this compound.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 18-36 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R(L2) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylHalide Aryl-X ArylHalide->OxAdd Organoboron R-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Reagent_Selection_Logic Start Start: Select Halopyrazine HighReactivity High Reactivity Needed? Start->HighReactivity CostSensitive Cost Sensitive? HighReactivity->CostSensitive No Iodo Use (3-Iodopyrazin-2-yl)methanamine HighReactivity->Iodo Yes Bromo Use (3-Bromopyrazin-2-yl)methanamine CostSensitive->Bromo No Chloro Use (3-Chloropyrazin-2-yl)methanamine HCl CostSensitive->Chloro Yes

Decision Guide for Reagent Selection

Parallel_Synthesis_Workflow Start Reaction Planning (Select Halopyrazine & Coupling Partners) PlateSetup Prepare Reaction Plate (Array of Reagents) Start->PlateSetup Reaction Parallel Reaction (Controlled Heating & Stirring) PlateSetup->Reaction Workup Parallel Workup (Liquid Handling System) Reaction->Workup Analysis High-Throughput Analysis (LC-MS, UPLC) Workup->Analysis Purification Parallel Purification (Prep-HPLC) Analysis->Purification Library Compound Library Purification->Library

Parallel Synthesis Workflow

Conclusion

The selection of a (3-halopyrazin-2-yl)methanamine reagent for a synthetic campaign is a critical decision that impacts reaction efficiency, cost, and timeline. While this compound offers a cost-effective and readily available starting point, its lower reactivity may necessitate harsher conditions and longer reaction times. For syntheses where high yields and rapid execution are paramount, the bromo- and iodo-analogs present compelling alternatives. This guide provides the foundational data and protocols to enable researchers to make informed decisions and accelerate their drug discovery and development programs.

Verifying (3-Chloropyrazin-2-yl)methanamine hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate verification of chemical compounds is paramount. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the verification of (3-Chloropyrazin-2-yl)methanamine hydrochloride, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.

This compound is a chemical intermediate used in pharmaceutical research.[1] Ensuring its identity, purity, and stability is a critical step in the drug development process. While several analytical techniques can be employed for this purpose, LC-MS stands out for its high sensitivity and specificity.

LC-MS Analysis: A Powerful Tool for Verification

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing a robust method for identifying and quantifying the target compound and any potential impurities. While a specific, validated LC-MS method for this compound is not publicly available in peer-reviewed literature, a typical method can be inferred from the analysis of similar pyrazine derivatives and amine hydrochlorides.[2][3]

A standard approach would involve a reverse-phase HPLC system coupled with a mass spectrometer using electrospray ionization (ESI) in positive ion mode, as this is suitable for amine-containing compounds.[2]

Hypothetical LC-MS Method Parameters:

ParameterCondition
Column C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MS Detection Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for the target mass

This method would be expected to provide a clear separation of the parent compound from potential process-related impurities or degradation products. The mass spectrometer would then confirm the identity of the eluted peaks by providing their mass-to-charge ratio.

Alternative Verification Methods

While LC-MS is a powerful tool, other analytical techniques can also be used for the verification of this compound. These methods can be used as standalone techniques or in conjunction with LC-MS for comprehensive characterization.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds.[4][5][6] For this compound, a stability-indicating HPLC method can be developed to determine the purity of the compound and to monitor its stability under various stress conditions.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the chemical structure of this compound, confirming the connectivity of the atoms and the overall structure of the molecule. Chemical suppliers often provide NMR data for this compound.[8]

3. Melting Point Analysis:

The melting point is a fundamental physical property of a solid crystalline compound and can be used as an indicator of purity. A sharp and defined melting point range suggests a high degree of purity.

Comparative Data Summary

The following table summarizes the key performance characteristics of the discussed analytical methods for the verification of this compound.

Analytical MethodInformation ProvidedSensitivitySpecificityThroughput
LC-MS Identity, Purity, Quantification of ImpuritiesVery HighVery HighHigh
HPLC-UV Purity, QuantificationHighModerateHigh
NMR Structural ConfirmationModerateVery HighLow
Melting Point Purity IndicationLowLowHigh

Experimental Protocols

LC-MS Analysis Workflow:

The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weighing of This compound prep2 Dissolution in appropriate solvent (e.g., Methanol/Water) prep1->prep2 prep3 Filtration through 0.22 µm filter prep2->prep3 analysis1 Injection into LC-MS system prep3->analysis1 analysis2 Chromatographic Separation on C18 column analysis1->analysis2 analysis3 Mass Spectrometric Detection (ESI+) analysis2->analysis3 data1 Peak Integration and Identification analysis3->data1 data2 Purity Calculation and Impurity Profiling data1->data2 data3 Reporting data2->data3

LC-MS analysis workflow for this compound.

Detailed Experimental Protocol for a Stability-Indicating HPLC-UV Method:

A stability-indicating HPLC method is crucial for assessing the purity and stability of a drug substance. The following is a general protocol that can be adapted for this compound.

  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-300 nm for pyrazine derivatives).

    • Injection Volume: 10 µL

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 105 °C), and photolytic degradation (e.g., exposure to UV light). The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak.

Logical Relationship for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship for selecting the appropriate method.

Method_Selection cluster_goal Analytical Goal cluster_methods Primary Methods cluster_secondary Confirmatory/Screening Method goal Verification of This compound lcms LC-MS goal->lcms Identity & Purity (High Sensitivity) hplcuv HPLC-UV goal->hplcuv Purity & Stability (Quantitative) nmr NMR goal->nmr Structural Confirmation (Unambiguous Identity) mp Melting Point goal->mp Initial Purity Screen lcms->hplcuv Complementary Data lcms->nmr Complementary Data hplcuv->nmr Complementary Data

References

Safety Operating Guide

Proper Disposal of (3-Chloropyrazin-2-yl)methanamine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical reagents such as (3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols mitigates risks and ensures compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2] Always wear the appropriate personal protective equipment (PPE).[1][2][3]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye ProtectionSafety goggles or glassesProtects eyes from dust and splashes.[1][3]
Hand ProtectionChemical-resistant glovesPrevents skin contact.[1][2][3]
Body ProtectionLaboratory coatProtects from spills and contamination.[1][2]
Respiratory ProtectionDust respiratorAvoids inhalation of fine particles.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of unused or waste this compound and its empty containers. This process is designed to be compliant with general hazardous waste regulations.

Step 1: Waste Collection and Labeling

Proper segregation and labeling of chemical waste are crucial to prevent accidental mixing with incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste :

    • Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap.[2]

    • Clearly label the container with a "Hazardous Waste" tag.[2]

    • The label must include the full chemical name: "this compound", the CAS number (939412-86-9), and the approximate quantity.[2][4]

  • Liquid Waste (Solutions) :

    • Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[2]

    • List all components in the waste container, including solvents, and their estimated percentages.[2]

    • Crucially, do not pour any solutions of this compound down the drain. [1][2]

Step 2: Waste Storage

Store hazardous waste containers in a designated satellite accumulation area.[2] This area should be well-ventilated and situated away from incompatible materials.[2] Ensure containers are kept tightly closed when not in use.[1][5]

Step 3: Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal to ensure they do not pose a residual hazard.

  • Triple Rinse : Triple rinse the empty container with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol).[2]

  • Collect Rinsate : Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate, labeled container.[2] Do not pour the rinsate down the drain. [2]

  • Deface Label : After triple rinsing and allowing the container to dry, completely deface or remove the original label.[2]

  • Final Disposal : Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[2]

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[6] Always follow your local and institutional regulations regarding hazardous waste disposal.[1][5]

Accidental Spill Procedures

In the event of a spill, it is important to act quickly and safely to contain and clean up the material.

Table 2: Spill Response Protocol

Spill SizeProcedure
Minor Spill 1. Ensure the area is well-ventilated.[1] 2. Wearing appropriate PPE, clean up the spill immediately.[1] 3. Use dry clean-up procedures to avoid generating dust.[1] 4. Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1]
Major Spill 1. Evacuate the area and alert personnel.[1] 2. Contact your institution's emergency services or EHS department and inform them of the location and nature of the hazard.[1] 3. Prevent the spillage from entering drains or water courses.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G start Start: Disposal of this compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container in Regular Trash or Recycling deface_label->dispose_container contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Chloropyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloropyrazin-2-yl)methanamine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks.[1][2][3] It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure.

Table 1: Summary of Hazards and Precautionary Statements

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed[1][2][3]P264, P270, P301+P317, P330
H315Causes skin irritation[2]P264, P280, P302+P352, P332+P313, P362+P364
H318 / H319Causes serious eye damage / irritation[1][2][3]P280, P305+P354+P338, P317
H332Harmful if inhaled[2]P261, P271, P304+P340
H335May cause respiratory irritation[2][4]P261, P271, P304+P340, P403+P233, P405

Required Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves.[1]

    • Lab Coat: A full-length laboratory coat is required.

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate particulate filter, especially when handling the solid form to avoid dust inhalation.[2]

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling.[2]

  • Clothing: Launder contaminated clothing before reuse.[2] Work clothes should be washed separately from other laundry.[2]

Storage Procedures:

  • Container: Keep the container tightly sealed and store in a cool, dry place.[2]

  • Storage Conditions: The recommended storage temperature is refrigerated.

  • Incompatibilities: No specific incompatibilities are mentioned, but it is good practice to store it away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

  • Waste Characterization: This material should be treated as hazardous waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of contents and container to an authorized hazardous or special waste collection point.[2] Do not allow the chemical to enter drains or waterways.[1][2]

Experimental Protocol: Spill Response

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Minor Spill (Dry):

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use dry clean-up procedures to avoid generating dust.[2]

  • Collect: Carefully sweep or vacuum the spilled material. Consider using an explosion-proof vacuum designed for this purpose.[2]

  • Package: Place the collected material into a clean, dry, sealable, and labeled container for disposal.[2]

  • Decontaminate: Wash the spill area with large amounts of water.[2]

Major Spill:

  • Evacuate: Evacuate the area immediately.

  • Alert: Notify emergency services and provide them with the location and nature of the hazard.[2]

  • Control Access: Restrict access to the spill area.

  • Professional Cleanup: Only trained personnel with appropriate PPE should handle the cleanup.

  • Environmental Protection: Prevent the spillage from entering drains or water courses by any means available.[2]

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_disposal Final Steps Spill Spill of this compound Occurs Assess Assess Spill Size and Risk Spill->Assess EvacuateMinor Alert personnel in immediate area Assess->EvacuateMinor Minor Spill EvacuateMajor IMMEDIATELY EVACUATE the area Assess->EvacuateMajor Major Spill PPE_Minor Don appropriate PPE EvacuateMinor->PPE_Minor ContainDry Contain spill using dry methods (avoid dust) PPE_Minor->ContainDry CollectDry Collect material into a labeled, sealed container ContainDry->CollectDry DecontaminateMinor Decontaminate spill area with water CollectDry->DecontaminateMinor Dispose Dispose of waste as hazardous material DecontaminateMinor->Dispose AlertEmergency Alert Emergency Services & provide details EvacuateMajor->AlertEmergency RestrictAccess Restrict access to the spill area AlertEmergency->RestrictAccess ProfessionalCleanup Allow only trained personnel to clean up RestrictAccess->ProfessionalCleanup ProfessionalCleanup->Dispose

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.